Cauloside D
Description
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cauloside D: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cauloside D, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots and rhizomes of plants belonging to the Caulophyllum genus, notably Caulophyllum robustum and Caulophyllum thalictroides (Blue Cohosh), has garnered significant interest for its pharmacological potential. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its anti-inflammatory mechanism of action. The available data strongly suggests that this compound exerts its effects through the modulation of key inflammatory signaling pathways, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents.
Chemical Structure of this compound
This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity has been established through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Systematic Name: OLEAN-12-EN-28-OIC ACID, 3-(.ALPHA.-L-ARABINOPYRANOSYLOXY)-23-HYDROXY-, O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4)-O-.BETA.-D-GLUCOPYRANOSYL-(1->6)-.BETA.-D-GLUCOPYRANOSYL ESTER, (3.BETA.,4.ALPHA.)-[1]
Molecular Formula: C₅₃H₈₆O₂₂[1]
Molecular Weight: 1075.24 g/mol [1]
CAS Number: 12672-45-6
The structure of this compound is characterized by a pentacyclic triterpenoid aglycone, hederagenin, which is a derivative of oleanolic acid. A single arabinopyranose sugar moiety is attached at the C-3 position of the aglycone. A more complex oligosaccharide chain is linked to the C-28 carboxyl group via an ester linkage. This sugar chain consists of a glucose molecule linked to another glucose molecule, which is in turn linked to a rhamnose (6-deoxy-mannose) molecule.
Figure 1: 2D Chemical Structure of this compound.
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
Extraction and Isolation
A general protocol for the isolation of saponins (B1172615) from Caulophyllum robustum is as follows:
-
Extraction: The dried and powdered roots and rhizomes of Caulophyllum robustum are extracted with 70% ethanol (B145695). This process is typically repeated multiple times to ensure exhaustive extraction of the saponins.
-
Solvent Partitioning: The crude ethanol extract is then subjected to liquid-liquid partitioning. This usually involves partitioning between water and n-butanol. The saponins, being polar glycosides, preferentially partition into the n-butanol layer.
-
Chromatographic Purification: The n-butanol extract, rich in a mixture of saponins, is further purified using a combination of chromatographic techniques:
-
Silica Gel Column Chromatography: This is an initial step to separate the saponins into fractions based on polarity.
-
Sephadex LH-20 Column Chromatography: This technique is used for further purification, separating compounds based on their size and polarity.
-
Reversed-Phase (ODS) Column Chromatography: This provides higher resolution separation of the saponin fractions.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using semi-preparative HPLC with a C18 column. A common mobile phase for the separation of such saponins is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Structural Elucidation
The definitive structure of this compound is determined using a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of this compound. High-resolution ESI-MS provides the exact mass, which allows for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS is crucial for elucidating the structure of the sugar chains and their linkage to the aglycone. The fragmentation pattern reveals the sequence of monosaccharides and the nature of the glycosidic bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: These one-dimensional NMR techniques provide information about the number and types of protons and carbons in the molecule, respectively. The chemical shifts of the anomeric protons in the ¹H NMR spectrum are characteristic of the sugar units and their anomeric configuration (α or β).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to establish proton-proton correlations within the same spin system, helping to identify the individual sugar residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly important for determining the linkage points between the sugar units and the attachment of the sugar chains to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the glycosidic linkages.
-
Biological Activity and Signaling Pathway
This compound has been shown to possess significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and the production of proinflammatory cytokines.[2][3] While the precise signaling cascade for this compound is still under detailed investigation, the available evidence, along with studies on structurally related triterpenoid saponins, points towards the modulation of the NF-κB and MAPK signaling pathways.
Proposed Anti-inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of transcription factors, primarily NF-κB and AP-1 (activated by the MAPK pathway). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α, IL-6, and IL-1β.
This compound is hypothesized to interfere with this pathway at one or more key points. It may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the nuclear translocation of the active p65 subunit of NF-κB. Additionally, this compound may suppress the phosphorylation of key kinases in the MAPK pathway, such as p38, ERK, and JNK. The inhibition of these pathways ultimately leads to a reduction in the expression of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Quantitative Data
Currently, publicly available research on this compound primarily focuses on its qualitative biological effects and structural characterization. Comprehensive quantitative data, such as IC₅₀ values for specific enzyme inhibition or dose-response curves for cytokine reduction, are not consistently reported across the literature. As more research is conducted, it is anticipated that such quantitative data will become available, allowing for a more detailed comparison of its potency and efficacy.
Conclusion
This compound stands out as a triterpenoid saponin with significant anti-inflammatory potential. Its well-defined chemical structure provides a solid foundation for further research into its pharmacological properties. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offers a clear direction for future mechanistic studies. The detailed experimental protocols for its isolation and characterization provided herein serve as a valuable resource for researchers aiming to work with this compound. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive quantitative profile of its biological activities, which will be crucial for its potential development as a novel anti-inflammatory drug.
References
Cauloside D: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cauloside D, a triterpene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its biological activity, with a focus on its role in inflammatory signaling pathways. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Natural Sources of this compound
This compound is primarily isolated from perennial herbs belonging to the Berberidaceae and Araliaceae families. The most prominent and well-documented sources include:
-
Caulophyllum robustum Maxim.: A member of the Berberidaceae family, this plant is a significant source of this compound.[1]
-
Caulophyllum thalictroides (L.) Michx. (Blue Cohosh): Also from the Berberidaceae family, Blue Cohosh is a known producer of various caulosides, including this compound.[2][3][4][5]
-
Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd.: Belonging to the Araliaceae family, this plant has also been identified as a natural source of this compound.[1]
Quantitative Data
The yield of this compound can vary depending on the plant source and the extraction and purification methods employed. The following table summarizes the reported quantitative data from the isolation of caulosides from Caulophyllum thalictroides.
| Compound | Percentage of Crude Saponin (B1150181) Fraction (%) | Isolated Mass (from 100g n-butanol soluble fraction) (g) |
| Cauloside A | 0.18 | 0.177 |
| Cauloside B | 0.38 | 0.375 |
| Cauloside C | 1.93 | 1.93 |
| This compound | 4.8 | 4.8 |
Data obtained from a study on Caulophyllum thalictroides.[2]
Experimental Protocols: Isolation and Purification of this compound
The following protocols are based on methodologies described for the isolation of triterpene saponins (B1172615), including this compound, from Caulophyllum species.
General Extraction and Fractionation
This initial phase aims to extract and crudely separate the saponin-containing fraction from the plant material.
Protocol 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation: The roots and rhizomes of the source plant (e.g., Caulophyllum robustum) are chopped into small pieces.[6]
-
Ethanol (B145695) Extraction: The prepared plant material (5 kg) is refluxed with 15 L of 70% ethanol at 85°C for 2 hours. This extraction process is repeated three times.[6]
-
Concentration: The combined ethanol extracts are concentrated using a rotary evaporator to obtain a residue (yield: 413.2 g).[6]
-
Solvent Partitioning:
-
Crude Saponin Fraction: The n-butanol fraction, containing the crude saponins, is concentrated to dryness (yield: 202.6 g).[6]
Chromatographic Purification
The crude saponin fraction is further purified using a combination of column chromatography techniques.
Protocol 2: Column Chromatography Purification
-
Silica (B1680970) Gel Chromatography:
-
The n-butanol fraction (202.6 g) is subjected to column chromatography on a silica gel column.[6]
-
A gradient elution is performed using a solvent system of CHCl₃-MeOH-H₂O, with the polarity gradually increasing from a ratio of 100:1:0 to 6:3:0.5.[6]
-
This step results in the collection of several fractions.
-
-
Sephadex LH-20 Chromatography:
-
Further separation of the fractions obtained from silica gel chromatography can be achieved using a Sephadex LH-20 column with methanol (B129727) as the eluent.[6]
-
-
Octadecylsilane (ODS) Column Chromatography:
-
Fractions enriched with this compound are then subjected to ODS column chromatography for further purification.[6]
-
High-Performance Liquid Chromatography (HPLC) Purification
The final purification step to obtain highly pure this compound is typically performed using semi-preparative HPLC.
Protocol 3: Semi-Preparative HPLC
-
Column and Mobile Phase: A semi-preparative HPLC system equipped with a suitable column (e.g., C18) is used. A common mobile phase for saponin separation is a mixture of methanol and water in a specific ratio (e.g., 70:30).[6]
-
Elution and Detection: The sample is eluted at a specific flow rate (e.g., 8.0 mL/min), and the eluent is monitored with a suitable detector (e.g., UV or ELSD).[6]
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods such as NMR and MS.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
This compound exhibits notable anti-inflammatory effects.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines.[1][3] These molecules are critical mediators in the inflammatory response.
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many triterpene saponins are attributed to their ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8][9][10] While direct evidence for this compound is still emerging, it is highly probable that its anti-inflammatory actions are mediated through these pathways.
-
NF-κB Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and iNOS.[8][9]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, also plays a crucial role in regulating the inflammatory response by controlling the expression of inflammatory mediators.[9]
Visualization of a Putative Anti-Inflammatory Signaling Pathway
The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects.
Conclusion
This compound represents a promising natural compound with well-defined anti-inflammatory properties. This guide provides a comprehensive resource for researchers and drug development professionals, detailing its natural origins, robust isolation protocols, and a plausible mechanism of action. The provided quantitative data and visual diagrams serve as valuable tools for future research and development efforts aimed at harnessing the therapeutic potential of this compound. Further investigation into its precise molecular targets within the NF-κB and MAPK pathways will be crucial for its advancement as a potential anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids and saponins from blue cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caulophyllum thalictroides Root - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Skin-Moisturizing Effects of a Flavonoid Glycoside Extracted from the Aquatic Plant Nymphoides indica in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Triterpenoid Saponins in Caulophyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Caulophyllum, commonly known as blue cohosh, is a source of structurally diverse and pharmacologically active triterpenoid (B12794562) saponins (B1172615). These natural products have garnered significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthesis of these complex molecules in Caulophyllum. It outlines the proposed biosynthetic pathway, details the key enzyme families involved, presents available quantitative data, describes relevant experimental protocols, and visualizes the core concepts through diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of Caulophyllum-derived saponins.
Introduction
Triterpenoid saponins are a major class of secondary metabolites found in Caulophyllum species, such as C. robustum and C. thalictroides. These compounds consist of a triterpenoid aglycone, known as a sapogenin, linked to one or more sugar moieties. The structural diversity of these saponins, arising from variations in both the aglycone skeleton and the attached glycan chains, contributes to their wide range of biological activities. Understanding the biosynthetic pathway of these molecules is crucial for their targeted production, metabolic engineering, and the development of novel therapeutic agents.
The Biosynthetic Pathway of Triterpenoid Saponins in Caulophyllum
The biosynthesis of triterpenoid saponins in Caulophyllum is a multi-step process that begins with the cyclization of a linear precursor and is followed by a series of modifications. The proposed pathway is initiated in the cytoplasm and involves enzymes located in the endoplasmic reticulum.
From Isoprenoid Precursors to the Triterpenoid Skeleton
The biosynthesis of all triterpenoids begins with the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene (B107256).
The first committed step in Caulophyllum triterpenoid saponin (B1150181) biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC), to form the pentacyclic triterpenoid, β-amyrin . This forms the foundational oleanane-type skeleton for the majority of saponins found in this genus[1].
Tailoring of the Triterpenoid Skeleton
Following the formation of β-amyrin, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) , modify the triterpenoid backbone. These modifications introduce hydroxyl groups at various positions, leading to the formation of different sapogenins. A key sapogenin in Caulophyllum is oleanolic acid , which is formed from β-amyrin through oxidation at the C-28 position. This reaction is likely catalyzed by a CYP716A family enzyme, as has been demonstrated in other plant species[2].
Further oxidation of oleanolic acid can lead to other prominent sapogenins found in Caulophyllum, such as hederagenin and caulophyllogenin .
Glycosylation: The Final Step in Saponin Biosynthesis
The final and crucial step in the biosynthesis of triterpenoid saponins is the attachment of sugar chains to the sapogenin core. This process, known as glycosylation, is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer sugar moieties, such as glucose, arabinose, and rhamnose, from activated UDP-sugar donors to the hydroxyl groups of the sapogenin.
In Caulophyllum, saponins can be either monodesmosidic (a single sugar chain, typically at the C-3 position) or bidesmosidic (two sugar chains, at both the C-3 and C-28 positions)[1]. The specific UGTs responsible for these glycosylation steps in Caulophyllum have yet to be fully characterized.
Key Enzymes in Triterpenoid Saponin Biosynthesis
The biosynthesis of triterpenoid saponins in Caulophyllum is orchestrated by three main classes of enzymes:
-
β-Amyrin Synthase (bAS): An oxidosqualene cyclase that catalyzes the formation of the β-amyrin skeleton from 2,3-oxidosqualene.
-
Cytochrome P450 Monooxygenases (CYP450s): A large family of enzymes responsible for the oxidative modifications of the triterpenoid backbone, leading to the formation of various sapogenins.
-
UDP-Glycosyltransferases (UGTs): A diverse group of enzymes that catalyze the attachment of sugar chains to the sapogenin core, resulting in the final saponin structures.
Quantitative Data
While specific quantitative data on enzyme kinetics and gene expression levels for triterpenoid saponin biosynthesis in Caulophyllum are limited, analytical studies have quantified the saponin content in different species and tissues.
Table 1: Triterpenoid Saponin Content in Caulophyllum Species
| Species | Plant Part | Saponin(s) Quantified | Concentration Range | Analytical Method | Reference |
| Caulophyllum thalictroides | Roots and Rhizomes | Total Saponins | 5.97 - 302.4 mg/day (in dietary supplements) | HPLC-ELSD | [3] |
| Caulophyllum robustum | Roots and Rhizomes | Total Saponins | Up to 7.46% of dry weight | Gravimetric | [1] |
Experimental Protocols
Extraction and Isolation of Triterpenoid Saponins from Caulophyllum
A general protocol for the extraction and isolation of triterpenoid saponins from Caulophyllum plant material is as follows:
-
Extraction: Dried and powdered plant material (e.g., roots and rhizomes) is extracted with 70% ethanol (B145695) or methanol (B129727) at reflux temperature. This process is typically repeated three times to ensure complete extraction[4].
-
Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The triterpenoid saponins are typically enriched in the n-butanol fraction.
-
Purification: The n-butanol fraction is subjected to various chromatographic techniques for the isolation of individual saponins. These techniques may include:
-
Column chromatography on silica (B1680970) gel or reversed-phase C18 material.
-
Sephadex LH-20 column chromatography.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC)[4].
-
Quantitative Analysis of Triterpenoid Saponins
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantification of triterpenoid saponins.
-
Stationary Phase: Reversed-phase columns (e.g., C12, C18) are typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like ammonium (B1175870) acetate, is employed for optimal separation[5][6].
-
Detection: Due to the poor UV absorbance of many saponins, an Evaporative Light Scattering Detector (ELSD) is often preferred for quantification. For saponins with a chromophore, a UV detector can be used[3][6].
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.
Identification and Functional Characterization of Biosynthetic Genes
-
Transcriptome Analysis: RNA sequencing (RNA-seq) of different tissues of Caulophyllum can be performed to identify candidate genes encoding bAS, CYP450s, and UGTs that are co-expressed with saponin accumulation. A transcriptome analysis of C. robustum has identified a large number of transcripts, providing a resource for gene discovery[7][8].
-
Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (tobacco).
-
Enzyme Assays: The recombinant enzymes are purified, and their activity is tested in vitro using the appropriate substrates (e.g., 2,3-oxidosqualene for bAS, β-amyrin for CYP450s, and sapogenins for UGTs). The reaction products are then analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.
Signaling Pathways and Regulation
The biosynthesis of triterpenoid saponins in plants is known to be regulated by various signaling molecules, particularly the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). While specific studies on Caulophyllum are lacking, research in other plant species has shown that the application of methyl jasmonate (MeJA) or SA can induce the expression of genes involved in triterpenoid saponin biosynthesis, leading to increased saponin accumulation[9][10].
Visualizations
Caption: Proposed biosynthetic pathway of triterpenoid saponins in Caulophyllum.
Caption: General experimental workflow for the study of Caulophyllum saponins.
Caption: Putative signaling pathways regulating triterpenoid saponin biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of triterpenoid saponins in Caulophyllum is a complex and fascinating area of research. While the general pathway has been outlined, significant knowledge gaps remain, particularly concerning the specific enzymes involved and the regulatory mechanisms that control their production. Future research should focus on the functional characterization of the bAS, CYP450s, and UGTs from Caulophyllum to fully elucidate the biosynthetic pathway. A deeper understanding of the regulatory networks will be essential for the metabolic engineering of these valuable compounds for pharmaceutical and other applications. This guide provides a solid foundation for these future endeavors.
References
- 1. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during oleanane-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
physical and chemical properties of Cauloside D
ID: TG-CD-20251204 Version: 1.0 Status: Released
This document provides a comprehensive technical overview of Cauloside D, a triterpenoid (B12794562) saponin (B1150181) with significant anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals interested in the physical, chemical, and biological characteristics of this compound.
Executive Summary
This compound is a complex natural glycoside isolated primarily from the roots and rhizomes of plants such as Caulophyllum robustum Maxim and Hedera helix.[1][2] Its structure features a pentacyclic triterpenoid aglycone (hederagenin) linked to a branched oligosaccharide chain. Research has highlighted its potent anti-inflammatory activity, primarily demonstrated through the inhibition of key pro-inflammatory mediators. This guide summarizes its known physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols.
Physical and Chemical Properties
This compound is a white, solid compound under standard conditions. Its complex glycosidic nature dictates its solubility and stability. Key identifying and physicochemical properties are summarized in Table 1. While a specific melting point is not consistently reported in the literature, its high molecular weight and complex structure are characteristic of triterpenoid saponins (B1172615), which often decompose at high temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 12672-45-6 | [1] |
| Molecular Formula | C₅₃H₈₆O₂₂ | [2][3] |
| Molecular Weight | 1075.24 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | Typically >98% (by HPLC) | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in aqueous buffers. | [5] |
| Storage | Store at 4°C for short-term, -20°C for long-term. Protect from light. Stock solutions are stable for 1 month at -20°C or 6 months at -80°C. | [6] |
| Synonyms | Hederasaponin D, Hederoside G, Tauroside G1, Tauroside ST-G1 | [2] |
| Botanical Source | Caulophyllum robustum Maxim, Caulophyllum thalictroides, Hedera helix | [1][2] |
Note: Detailed spectral data (¹H-NMR, ¹³C-NMR, MS) are often provided by commercial suppliers upon purchase but are not detailed in publicly accessible literature.
Biological Activity and Mechanism of Action
The primary biological activity of this compound reported to date is its anti-inflammatory effect. Studies have shown that it can significantly suppress the expression of pro-inflammatory enzymes and cytokines in immune cells, such as microglia, upon inflammatory stimulation.
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated microglial cells, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibition occurs in a concentration-dependent manner, demonstrating a direct modulatory effect on inflammatory pathways.
Table 2: Quantitative Biological Data for this compound Data derived from Western Blot analysis of LPS-stimulated BV2 microglial cells treated for 24 hours.
| Target Protein | Treatment Concentration (µg/mL) | Observed Effect | Reference |
| iNOS | 1, 10, 100 | Dose-dependent suppression of expression | |
| TNF-α | 1, 10, 100 | Dose-dependent suppression of expression | |
| IL-6 | 1, 10, 100 | Dose-dependent suppression of expression |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The suppression of iNOS, TNF-α, and IL-6 strongly implicates the Nuclear Factor-kappa B (NF-κB) signaling pathway as the primary mechanism of action for this compound. In innate immune cells like macrophages and microglia, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. This compound exerts its anti-inflammatory effect by intervening in this pathway, leading to a downstream reduction in the expression of these target genes.
Experimental Protocols
The following sections detail methodologies relevant to the study of this compound.
Extraction and Isolation from Caulophyllum
This protocol provides a general framework for the enrichment of saponins from plant material.
-
Extraction: The dried and powdered roots and rhizomes of Caulophyllum robustum (e.g., 5 kg) are refluxed with 70% ethanol (B145695) (e.g., 3 x 15 L, 2 hours each).
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned successively with petroleum ether (to remove non-polar compounds) and then water-saturated n-butanol. The saponin fraction, including this compound, is enriched in the n-butanol layer.
-
Chromatography: The n-butanol fraction is subjected to further purification using column chromatography techniques, such as silica (B1680970) gel, ODS, or Sephadex LH-20 columns, followed by semi-preparative HPLC to yield pure this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic potential of this compound.
-
Cell Plating: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (the final DMSO concentration should be <0.1%). Replace the old medium with the medium containing this compound and incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a vehicle (DMSO) control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
Western Blot for Inflammatory Markers
This protocol is adapted from studies investigating the anti-inflammatory effects of saponins in LPS-stimulated macrophages.
-
Cell Treatment: Plate RAW 264.7 or BV2 cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells (except for the unstimulated control) and incubate for the desired time (e.g., 24 hours for iNOS/cytokine expression).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-iNOS, anti-TNF-α, anti-IL-6, anti-p65, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ and normalize to the loading control (e.g., β-actin).
References
Spectroscopic Data Interpretation of Cauloside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D, a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Caulophyllum robustum, has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory effects. The structural elucidation of such complex natural products is paramount for understanding their mechanism of action and for further drug development endeavors. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to serve as a comprehensive resource for researchers in the field.
The structural backbone of this compound is hederagenin (B1673034), a common pentacyclic triterpene aglycone. Attached to this core are sugar moieties, forming a complex glycoside. The precise structure, including the nature of the sugars, their linkage positions, and stereochemistry, is determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with high-resolution mass spectrometry.
Mass Spectrometry (MS) Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the molecular formula and obtaining initial structural information about saponins (B1172615) like this compound.
Experimental Protocol: HR-ESI-MS
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol (B129727) or a methanol/water mixture, at a concentration of approximately 10-50 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source is used.
-
Analysis Mode: The analysis is typically performed in negative ion mode, as saponins readily form [M-H]⁻ or [M+formate]⁻ adducts. Positive ion mode can also be used, where [M+Na]⁺ or [M+H]⁺ adducts may be observed.
-
Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired over a mass range appropriate for the expected molecular weight of this compound (around m/z 1000-1200).
-
Tandem MS (MS/MS): To obtain fragmentation information, the [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sugar sequence and the aglycone.
Data Presentation: Mass Spectrometry
| Ion | Observed m/z | Calculated m/z | Inferred Formula | Interpretation |
| [M-H]⁻ | 1075.5529 | 1075.5534 | C₅₃H₈₇O₂₂⁻ | Deprotonated molecular ion, confirming the molecular formula of this compound as C₅₃H₈₈O₂₂. |
| [M+HCOO]⁻ | 1121.5588 | 1121.5590 | C₅₄H₈₇O₂₄⁻ | Formate adduct, often observed in ESI-MS when formic acid is used as a mobile phase additive. |
| MS/MS Fragments of [M-H]⁻ | ||||
| 943.4951 | 943.4957 | C₄₈H₇₉O₁₈⁻ | Loss of a pentose (B10789219) sugar (e.g., Arabinose; 132 Da). This suggests a terminal pentose unit. | |
| 781.4373 | 781.4379 | C₄₂H₆₅O₁₄⁻ | Sequential loss of a hexose (B10828440) sugar (e.g., Glucose; 162 Da) from the m/z 943 ion. | |
| 619.3795 | 619.3801 | C₃₆H₅₅O₁₀⁻ | Sequential loss of another hexose sugar from the m/z 781 ion. | |
| 457.3217 | 457.3223 | C₃₀H₄₅O₅⁻ | This corresponds to the deprotonated hederagenin aglycone, resulting from the cleavage of all sugar moieties. The mass confirms the identity of the aglycone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is indispensable for the complete structural elucidation of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and to establish the connectivity between the aglycone and the sugar units.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically pyridine-d₅ or methanol-d₄. Pyridine-d₅ is often preferred for saponins as it can improve signal dispersion.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
1D NMR:
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and coupling interactions.
-
¹³C NMR: Shows the number of carbon atoms and their types (methyl, methylene, methine, quaternary).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity within each sugar ring and within the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the linkages between sugar units and the attachment points of the sugar chains to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry and the spatial proximity of protons, which helps in defining the glycosidic linkages (α or β).
-
Data Presentation: ¹³C and ¹H NMR of this compound (Aglycone Part) in Pyridine-d₅
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |
| 3 | 81.5 | 3.45 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-23, C-24, C-1' (Arabinose) |
| 12 | 122.8 | 5.48 (t, 3.5) | C-9, C-11, C-13, C-14, C-18 |
| 13 | 144.5 | - | - |
| 23 | 64.2 | 4.25 (d, 10.8), 3.68 (d, 10.8) | C-3, C-4, C-5, C-24 |
| 24 | 13.8 | 1.15 (s) | C-3, C-4, C-5, C-23 |
| 25 | 16.5 | 0.95 (s) | C-1, C-9, C-10 |
| 26 | 17.8 | 1.02 (s) | C-7, C-8, C-14, C-15 |
| 27 | 26.3 | 1.28 (s) | C-8, C-13, C-14, C-15 |
| 28 | 179.8 | - | - |
| 29 | 33.2 | 1.05 (s) | C-19, C-20, C-21, C-30 |
| 30 | 23.8 | 0.98 (s) | C-19, C-20, C-21, C-29 |
Data Presentation: ¹³C and ¹H NMR of this compound (Sugar Moieties) in Pyridine-d₅
| Sugar Unit | Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |
| Arabinose | 1' | 104.5 | 4.95 (d, 7.0) | C-3 (Aglycone) |
| 2' | 75.8 | 4.35 (m) | - | |
| 3' | 78.2 | 4.28 (m) | - | |
| 4' | 72.1 | 4.45 (m) | - | |
| 5' | 65.9 | 4.15 (m), 3.85 (m) | - | |
| Glucose I | 1'' | 95.8 | 6.25 (d, 8.0) | C-28 (Aglycone) |
| 2'' | 74.5 | 4.40 (m) | - | |
| 3'' | 79.1 | 4.55 (m) | - | |
| 4'' | 71.2 | 4.30 (m) | C-1''' (Glucose II) | |
| 5'' | 78.5 | 4.10 (m) | - | |
| 6'' | 69.5 | 4.60 (m), 4.20 (m) | C-1'''' (Rhamnose) | |
| Glucose II | 1''' | 105.1 | 5.15 (d, 7.5) | C-4'' (Glucose I) |
| 2''' | 75.5 | 4.25 (m) | - | |
| 3''' | 78.8 | 4.50 (m) | - | |
| 4''' | 71.8 | 4.32 (m) | - | |
| 5''' | 78.1 | 4.05 (m) | - | |
| 6''' | 62.9 | 4.42 (m), 4.18 (m) | - | |
| Rhamnose | 1'''' | 101.9 | 5.90 (br s) | C-6'' (Glucose I) |
| 2'''' | 72.5 | 4.75 (m) | - | |
| 3'''' | 72.8 | 4.65 (m) | - | |
| 4'''' | 74.2 | 4.48 (m) | - | |
| 5'''' | 69.8 | 4.85 (m) | - | |
| 6'''' | 18.8 | 1.75 (d, 6.0) | C-5'''' |
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a natural product like this compound using spectroscopic data.
Caption: Workflow for the structural elucidation of this compound.
Interpretation of Signaling Pathways and Logical Relationships
The interpretation of the spectroscopic data follows a logical progression. The MS data provides the molecular formula and preliminary structural fragments. The 1D NMR spectra give an overview of the proton and carbon frameworks. The 2D NMR experiments are then used to piece together the molecular puzzle.
-
COSY data is used to establish the spin systems of individual sugar units and the aglycone backbone. For instance, starting from an anomeric proton, the entire proton sequence of a sugar ring can often be traced.
-
HSQC provides the direct one-bond C-H correlations, allowing for the assignment of the carbon skeleton based on the proton assignments from COSY.
-
HMBC is arguably the most critical experiment for connecting the different structural components. The long-range correlations from the anomeric protons of the sugars to the carbons of the aglycone (or other sugars) definitively establish the glycosidic linkage points. For example, a correlation from the anomeric proton of the arabinose unit (H-1') to C-3 of the hederagenin core confirms its attachment at this position. Similarly, correlations between anomeric protons and carbons of adjacent sugars elucidate the sequence of the oligosaccharide chains.
By systematically analyzing the data from these experiments, the complete and unambiguous structure of this compound can be determined. This detailed structural information is the foundation for understanding its biological activity and for any future drug development efforts.
Cauloside D: A Technical Guide on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cauloside D, a triterpenoid (B12794562) glycoside primarily isolated from the roots and rhizomes of Caulophyllum robustum Maxim and other plants such as Hedera nepalensis, has a rich history in traditional medicine for treating inflammatory ailments.[1][2] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these traditional uses, revealing this compound as a potent anti-inflammatory agent. This technical guide provides an in-depth overview of this compound, including its traditional applications, pharmacological properties, and mechanisms of action. It also offers detailed experimental protocols and a summary of available quantitative data to support further research and drug development efforts.
Traditional Medicine Context
Caulophyllum robustum, the primary source of this compound, has been a staple in traditional Chinese medicine for the treatment of rheumatic pain and rheumatoid arthritis.[1][3] Historical records, such as the "Dictionary of Chinese Medicinal Plants," document the use of its roots and rhizomes to "expel wind, promote blood circulation, and regulate the flow of vital energy to stop pain."[1] Traditional preparations often involved creating a tincture by soaking the plant material in alcohol, which was then used to alleviate joint pain and bruises.[1]
Pharmacological Role and Mechanism of Action
The primary pharmacological activity of this compound identified to date is its potent anti-inflammatory effect. This activity is attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines.[4]
Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
3.1.1 Inhibition of the NF-κB Pathway
In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) trigger the activation of the NF-κB pathway. This leads to the transcription of genes encoding pro-inflammatory mediators. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory molecules.
3.1.2 Modulation of the MAPK Pathway
The MAPK pathway, which includes kinases like p38, ERK, and JNK, plays a crucial role in regulating the production of inflammatory cytokines. Evidence suggests that this compound can modulate the phosphorylation of these kinases, leading to a reduction in the inflammatory response.
Potential Anticancer and Apoptotic Effects
While the primary focus of research on this compound has been its anti-inflammatory properties, related compounds from Caulophyllum robustum have demonstrated cytotoxic activities against various cancer cell lines. This suggests that this compound may also possess anticancer and apoptosis-inducing properties, although specific data is currently limited. Further investigation into these potential activities is warranted.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that while the inhibitory effects on pro-inflammatory cytokines are well-documented, specific IC50 values for this compound are not consistently reported in the currently available literature.
| Parameter | Target | Cell Line | Value | Reference |
| Anti-inflammatory Activity | ||||
| IC50 | iNOS Inhibition | Not Specified | Not Reported | [4] |
| TNF-α Inhibition | Not Specified | Not Reported | [2] | |
| IL-6 Inhibition | Not Specified | Not Reported | [2] | |
| Cytotoxicity | ||||
| IC50 | Various Cancer Cell Lines | Not Specified | Not Reported |
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the biological activities of this compound.
Extraction and Isolation of this compound from Caulophyllum robustum
This protocol is adapted from methods for isolating saponins (B1172615) from Caulophyllum robustum.
-
Extraction:
-
Chop 5 kg of the dried roots and rhizomes of Caulophyllum robustum into small pieces.
-
Extract the plant material with 15 L of 70% ethanol (B145695) at 85°C for 2 hours. Repeat this process three times.
-
Combine the ethanol extracts and concentrate them using a rotary evaporator to obtain a residue.
-
Disperse the residue in an equal volume of water.
-
Perform liquid-liquid partitioning successively with petroleum ether and then n-butanol. The n-butanol fraction will contain the saponins.
-
-
Purification:
-
Subject the n-butanol fraction to column chromatography on silica (B1680970) gel, followed by further separation using reverse-phase (RP-18) column chromatography.
-
Utilize semi-preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound. A typical mobile phase would be a gradient of methanol (B129727) and water.
-
In Vitro Anti-inflammatory Activity Assay
This protocol describes how to assess the anti-inflammatory effects of this compound in a macrophage cell line.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Seed the RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
NF-κB Signaling Pathway Analysis
This protocol outlines a method to determine the effect of this compound on NF-κB activation.
-
NF-κB Luciferase Reporter Assay:
-
Transfect HEK293 cells with an NF-κB luciferase reporter plasmid.
-
Pre-treat the transfected cells with this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
MAPK Signaling Pathway Analysis
This protocol describes how to investigate the effect of this compound on the phosphorylation of MAPK pathway proteins.
-
Western Blot Analysis:
-
Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK.
-
Use antibodies against the total forms of these proteins as loading controls.
-
Detect the protein bands using a chemiluminescence-based detection system. A reduction in the phosphorylated forms of these proteins indicates inhibition of the MAPK pathway.
-
Apoptosis Assays
These protocols can be used to investigate the potential apoptosis-inducing effects of this compound.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Treat a cancer cell line (e.g., HeLa) with this compound for 24-48 hours.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Caspase Activity Assay:
-
Treat a cancer cell line with this compound for a specified time.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3/7 substrate.
-
Measure the fluorescence using a microplate reader. An increase in fluorescence indicates the activation of executioner caspases.
-
Visualizations
Signaling Pathways
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflows
Caption: In vitro anti-inflammatory experimental workflow.
Caption: Apoptosis induction experimental workflow.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory properties rooted in traditional medicine. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its development as a modern therapeutic agent. While further research is needed to quantify its effects on specific pro-inflammatory cytokines and to explore its potential anticancer activities, the information presented in this guide offers a comprehensive resource for scientists and researchers in the field of drug discovery and development. The provided protocols and data serve as a valuable starting point for unlocking the full therapeutic potential of this compound.
References
- 1. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF- κ B, and Proinflammatory Cytokines In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Caulophyllum robustum Maxim against rheumatoid arthritis using LncRNA-mRNA chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cauloside D: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Caulophyllum robustum Max.[1], commonly known as Blue Cohosh. This natural compound has garnered scientific interest due to its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, mechanism of action, and the experimental basis for these findings. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.
Core Therapeutic Target: Attenuation of Inflammatory Responses
Preclinical evidence strongly suggests that the primary therapeutic potential of this compound lies in its ability to mitigate inflammatory responses. The compound has been shown to effectively suppress the expression of key pro-inflammatory mediators in activated immune cells.
Inhibition of Pro-Inflammatory Mediators
This compound has demonstrated a marked ability to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated microglial cells.[2] Furthermore, it has been shown to suppress the expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2]
Table 1: Inhibitory Effects of this compound on Pro-Inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells
| Target Mediator | Effect of this compound | Concentration Range | Source |
| Nitric Oxide (NO) | Dose-dependent suppression of generation | 1–50 µg/mL | [2] |
| iNOS | Dose-dependent suppression of expression | 1–50 µg/mL | [2] |
| TNF-α | Suppression of expression | 50 µg/mL | [2] |
| IL-1β | Suppression of expression | Not specified in abstract | [2] |
| IL-6 | Suppression of expression | 50 µg/mL | [2] |
Note: The referenced study demonstrated dose-dependent effects but did not provide specific IC50 values.
Signaling Pathways
While direct experimental evidence specifically elucidating the upstream signaling pathways modulated by purified this compound is emerging, the established targets of this compound—iNOS, TNF-α, IL-1β, and IL-6—are known to be regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in response to inflammatory stimuli like LPS in microglial cells. It is therefore highly probable that this compound exerts its anti-inflammatory effects through the modulation of these critical pathways.
Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of immune cells such as microglia. This activation triggers downstream signaling cascades, prominently featuring the NF-κB and MAPK pathways. The activation of these pathways leads to the transcription and subsequent release of pro-inflammatory mediators. It is hypothesized that this compound interferes with these signaling events, leading to the observed reduction in inflammatory mediators.
References
An In-Depth Technical Guide to Cauloside D: Molecular Properties and Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cauloside D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from Caulophyllum robustum Maxim., has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its isolation, and an examination of its mechanism of action as an anti-inflammatory agent. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Molecular Profile of this compound
This compound is a complex glycoside of hederagenin, belonging to the oleanane-type triterpenoid saponins (B1172615). Its chemical structure is characterized by a pentacyclic triterpene aglycone linked to a branched oligosaccharide chain.
Molecular Formula and Molecular Weight
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₅₃H₈₆O₂₂ | |
| Molecular Weight | 1075.24 g/mol |
Isolation and Purification of this compound
The primary source for the isolation of this compound is the roots and rhizomes of Caulophyllum robustum Maxim.[1]. The following protocol outlines a standard procedure for its extraction and purification.
Experimental Protocol for Isolation and Purification
2.1.1. Extraction
-
Chop the air-dried roots and rhizomes of C. robustum (5 kg) into small pieces[1].
-
Extract the plant material with 15 L of 70% ethanol (B145695) under reflux at 85°C for 2 hours. Repeat this extraction three times[1].
-
Combine the ethanol extracts and concentrate them using a rotary evaporator to obtain a crude residue[1].
-
Suspend the residue in an equal volume of water and partition successively with petroleum ether and then n-butanol[1]. The n-butanol fraction will contain the saponins.
2.1.2. Chromatographic Purification
-
Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol-water to yield several fractions[1].
-
Further process the fractions containing this compound on a Sephadex LH-20 column with methanol (B129727) as the eluent[1].
-
Separate the resulting subfractions using an octadecylsilyl (ODS) column[1].
-
Finally, purify the fraction containing this compound by semi-preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound[1].
Experimental Workflow
Anti-Inflammatory Activity of this compound
This compound exhibits significant anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines[2].
Mechanism of Action
While the precise, detailed signaling cascade for this compound is still under investigation, its known inhibitory effects on iNOS and proinflammatory cytokines suggest a potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including iNOS, TNF-α, IL-1β, and IL-6.
The proposed mechanism involves the inhibition of the degradation of IκBα, which would prevent the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.
Proposed Signaling Pathway
Quantitative Anti-Inflammatory Data
Currently, specific IC₅₀ values for this compound's inhibition of iNOS and various proinflammatory cytokines are not extensively reported in publicly available literature. Further quantitative structure-activity relationship (QSAR) studies and in vitro assays are required to establish these precise values.
Conclusion
This compound is a promising natural product with well-defined molecular characteristics and demonstrated anti-inflammatory potential. Its mechanism of action, likely involving the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed protocols provided herein for its isolation and purification will facilitate future research into its biological activities and therapeutic applications. Further studies are warranted to elucidate the precise molecular targets and to quantify its inhibitory potency against key inflammatory mediators.
References
Unveiling the Presence of Cauloside D: A Technical Guide to its Natural Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D, a triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the natural abundance of this compound in various plant species, detailed experimental protocols for its extraction and quantification, and an exploration of its mechanism of action through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Abundance of this compound
This compound has been primarily isolated from plants belonging to the Caulophyllum and Hedera genera. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant utilized, and the extraction methodology employed.
Quantitative Data Summary
The following table summarizes the currently available quantitative data on the natural abundance of this compound in different plant species. It is important to note that the data is limited, and further research is required to establish a more comprehensive understanding of its distribution in the plant kingdom.
| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference |
| Caulophyllum robustum | Not Specified | 70% Ethanol (B145695) Eluate | 10.19% of the eluate | [1] |
| Caulophyllum thalictroides (Blue Cohosh) | Not Specified | Crude Saponin Extract | 4.8% of total saponins (B1172615) | [2] |
| Hedera nepalensis | Not Specified | Not Specified | Presence confirmed, but quantitative data not available in the reviewed literature. | [3] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the isolation and quantification of this compound. This section outlines detailed methodologies for key experiments.
Extraction and Isolation of this compound from Caulophyllum Species
This protocol describes a general method for the extraction and isolation of triterpenoid saponins, including this compound, from the rhizomes of Caulophyllum species.
Materials:
-
Dried and powdered rhizomes of Caulophyllum sp.
-
70% Ethanol
-
Methanol
-
n-Butanol
-
Water
-
Rotary evaporator
-
Chromatography column
-
Silica (B1680970) gel or other suitable stationary phase
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Macerate the dried and powdered plant material with 70% ethanol at room temperature. The extraction process should be repeated multiple times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with n-butanol. The butanolic fraction will contain the saponins.
-
Chromatographic Separation: Concentrate the butanolic fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of chloroform-methanol-water or a similar solvent system.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by TLC. Combine the fractions containing compounds with similar TLC profiles to this compound.
-
Purification: Further purify the combined fractions using preparative HPLC to isolate pure this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization will be required based on the specific HPLC system and column used.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength if the compound exhibits some absorbance).
Chromatographic Conditions:
-
Column: A C18 or C12 reversed-phase column is often suitable for saponin analysis.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297), is typically used. For example, a gradient of acetonitrile and ammonium acetate buffer (pH 8.0) has been reported for saponin analysis in Caulophyllum thalictroides.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: An ELSD is preferable for saponins as they often lack a strong UV chromophore. If a UV detector is used, detection at a low wavelength (e.g., 205-210 nm) might be possible.
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
Sample Preparation:
-
Extract the plant material as described in the extraction protocol.
-
Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Mechanism of Action
This compound is reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, which leads to a downstream reduction in the expression of pro-inflammatory mediators.
This compound Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), a cascade of events leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding for pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and various cytokines. This compound is believed to interfere with this pathway, thereby suppressing the inflammatory response.
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound.
Caption: Workflow for evaluating this compound's anti-inflammatory effects.
Conclusion
This compound represents a promising natural compound with well-documented anti-inflammatory properties. This guide provides a foundational understanding of its natural occurrence, methods for its analysis, and its mechanism of action. The provided experimental protocols and pathway diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. Further studies are warranted to explore its presence in a wider range of plant species and to refine and validate analytical methodologies for its routine quantification.
References
- 1. <i>In vitro</i> assessment of antioxidant potential and determination of polyphenolic compounds of <i>Hedera nepalensis</i> K. Koch - Arabian Journal of Chemistry [arabjchem.org]
- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ethnobotanical Uses and Anti-Inflammatory Mechanisms of Cauloside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D is a triterpenoid (B12794562) saponin (B1150181) found in several medicinal plants, most notably from the genera Caulophyllum and Hedera. Ethnobotanical records indicate a long history of traditional use of these plants for treating inflammatory ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of its anti-inflammatory properties, experimental protocols for its study, and the underlying molecular mechanisms of action. All quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.
Ethnobotanical Landscape of this compound-Containing Plants
This compound has been isolated from plant species that have been integral to traditional medicine systems for centuries. The primary sources include Caulophyllum robustum and various Hedera species.
Caulophyllum Genus (Blue Cohosh)
The genus Caulophyllum, particularly Caulophyllum thalictroides (Blue Cohosh), has a rich history of use by Native American communities. Traditionally, the roots and rhizomes were used to prepare remedies for a range of conditions, with a significant focus on gynecological health, such as inducing childbirth and easing labor pains.[1] Beyond its uterine tonic properties, Blue Cohosh was also employed for its anti-inflammatory and anti-rheumatic effects to treat conditions like arthritis and rheumatism.[2] The traditional preparation often involved creating a decoction from the dried roots and rhizomes. These historical applications in treating inflammatory joint diseases provide a strong ethnobotanical basis for investigating the anti-inflammatory properties of its chemical constituents, including this compound.
Caulophyllum robustum, a related species found in China, is also used in traditional Chinese medicine to treat rheumatic pain and rheumatoid arthritis.[3][4] This further strengthens the connection between the traditional use of these plants and their anti-inflammatory potential.
Hedera Genus (Ivy)
Species of the Hedera genus, commonly known as ivy, also contain this compound and have a history of use in traditional European and Asian medicine. Hedera helix (English Ivy) and Hedera nepalensis (Himalayan Ivy) have been used to treat respiratory conditions with an inflammatory component, such as bronchitis.[5][6] Additionally, ivy preparations have been applied topically to alleviate pain and inflammation associated with skin conditions and rheumatism.[5][6] The anti-inflammatory and analgesic properties of Hedera species are attributed to their rich saponin content.[7]
Anti-Inflammatory Activity of this compound
Scientific studies have begun to validate the traditional uses of these plants by demonstrating the potent anti-inflammatory effects of their isolated saponins, including this compound. The primary mechanism of action identified is the inhibition of pro-inflammatory mediators.
Inhibition of Nitric Oxide and Pro-Inflammatory Cytokines
Research has shown that this compound exerts its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibition has been observed in immune cells, such as macrophages and microglia, when stimulated with inflammatory agents like lipopolysaccharide (LPS).
Table 1: Quantitative Anti-Inflammatory Activity of this compound
| Mediator | Cell Line | Stimulant | Method | Result | Reference |
| Nitric Oxide (NO) | BV2 Microglia | LPS (100 ng/mL) | Griess Assay | Dose-dependent inhibition | Lee et al., 2012 |
| iNOS | BV2 Microglia | LPS (100 ng/mL) | Western Blot | Dose-dependent inhibition | Lee et al., 2012 |
| TNF-α | BV2 Microglia | LPS (100 ng/mL) | Western Blot | Dose-dependent inhibition | Lee et al., 2012 |
| IL-1β | BV2 Microglia | LPS (100 ng/mL) | Western Blot | Dose-dependent inhibition | Lee et al., 2012 |
| IL-6 | BV2 Microglia | LPS (100 ng/mL) | Western Blot | Dose-dependent inhibition | Lee et al., 2012 |
Molecular Mechanisms of Action: Signaling Pathways
The inhibition of pro-inflammatory mediators by this compound is orchestrated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, TNF-α, IL-1β, and IL-6. It is hypothesized that this compound interferes with this cascade, likely by inhibiting the phosphorylation of IKK or the nuclear translocation of p65, thereby preventing the expression of these inflammatory mediators.
Figure 1: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also critical in mediating inflammatory responses. Inflammatory stimuli activate these kinases through a series of phosphorylation events. Activated MAPKs can, in turn, activate transcription factors that promote the expression of pro-inflammatory genes. While direct evidence of this compound's effect on specific MAPKs is still emerging, its ability to suppress the downstream products of these pathways (iNOS and cytokines) suggests a potential modulatory role.
Figure 2: Potential inhibitory points of this compound within the MAPK signaling cascade.
Experimental Protocols
This section details the methodologies for key in vitro experiments to assess the anti-inflammatory activity of this compound.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW 264.7, or microglial cell lines, like BV2, are suitable for these assays. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically LPS (100 ng/mL), for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Western Blot Analysis for iNOS and Pro-Inflammatory Cytokines
-
Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, TNF-α, IL-1β, IL-6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Figure 3: General experimental workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
This compound, a triterpenoid saponin with a rich ethnobotanical heritage, demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO, iNOS, TNF-α, IL-1β, and IL-6. The underlying mechanisms likely involve the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound's therapeutic potential.
Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades and obtaining detailed quantitative data, including IC50 values, for its inhibitory effects. In vivo studies using animal models of inflammatory diseases are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The continued exploration of this promising natural compound could lead to the development of novel anti-inflammatory agents for a variety of human diseases.
References
- 1. boironusa.com [boironusa.com]
- 2. Can Homeopathy Really Help Rheumatoid Arthritis? [verywellhealth.com]
- 3. Mechanism of Caulophyllum robustum Maxim against rheumatoid arthritis using LncRNA-mRNA chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Ivy (Hedera Helix) [learning.wholehealthag.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Cauloside D
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting in vitro assays to evaluate the anti-inflammatory properties of Cauloside D. The protocols detailed below are designed for use in a standard cell culture laboratory and are targeted toward professionals in the fields of pharmacology, cell biology, and drug discovery.
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic inflammation can contribute to a variety of diseases. This compound, a triterpenoid (B12794562) saponin, is investigated here for its potential anti-inflammatory effects. This document outlines the procedures to assess the ability of this compound to modulate inflammatory responses in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Key Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is a widely used model for studying inflammation.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days, or when they reach 80-90% confluency, by scraping and reseeding at a lower density.
Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production
LPS stimulation of macrophages leads to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is used to measure nitrite (B80452), a stable product of NO.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Western blotting is used to determine the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins involved in the NF-κB signaling pathway (e.g., p-p65, p-IκBα).
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2; shorter time points like 30-60 minutes for NF-κB pathway proteins).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (Conc. 1) | |||
| LPS + this compound (Conc. 2) | |||
| LPS + this compound (Conc. 3) |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | Relative iNOS Expression | Relative COX-2 Expression | Relative p-p65 Expression | Relative p-IκBα Expression |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (Conc. 1) | ||||
| LPS + this compound (Conc. 2) | ||||
| LPS + this compound (Conc. 3) |
Visualizations
Cell-Based Models for Evaluating the Therapeutic Potential of Cauloside D
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cauloside D, a triterpene glycoside primarily isolated from plants such as Caulophyllum robustum, has demonstrated significant biological activity, particularly in the realm of inflammation.[1][2][3] As a member of the saponin (B1150181) family of natural products, it also holds potential for investigation into other therapeutic areas, including oncology. This document provides detailed application notes and experimental protocols for utilizing cell-based models to test the anti-inflammatory, cytotoxic, and pro-apoptotic activities of this compound. The methodologies outlined herein are intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of this promising natural compound.
I. Anti-inflammatory Activity of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[3][4][5] The following protocols describe cell-based assays to quantify these effects.
A. Inhibition of Nitric Oxide (NO) Production in Macrophages
A key indicator of the anti-inflammatory potential of this compound is its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for this assay.
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture and Seeding: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
B. Downregulation of Pro-inflammatory Cytokine Expression
This compound has been reported to suppress the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5] Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the levels of these cytokines in cell culture supernatants.
Experimental Protocol: Cytokine ELISA
-
Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from the Griess Assay protocol.
-
Sample Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells. Collect the supernatant for analysis.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation: Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter Measured | This compound Concentration | % Inhibition (relative to LPS control) | Reference |
| RAW 264.7 | Griess Assay | Nitrite (NO) Production | Dose-dependent | Data to be determined experimentally | Lee et al., 2012[3][4][5] |
| RAW 264.7 | ELISA | TNF-α Secretion | Dose-dependent | Data to be determined experimentally | Lee et al., 2012[3][4][5] |
| RAW 264.7 | ELISA | IL-6 Secretion | Dose-dependent | Data to be determined experimentally | Lee et al., 2012[3][4][5] |
| RAW 264.7 | ELISA | IL-1β Secretion | Dose-dependent | Data to be determined experimentally | Lee et al., 2012[3][4][5] |
Signaling Pathway: this compound Inhibition of Inflammatory Response
The anti-inflammatory effects of many natural compounds, including saponins (B1172615), are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound is hypothesized to interfere with this pathway, preventing the transcription of these inflammatory mediators.
II. Cytotoxic Activity of this compound in Cancer Cells
While specific studies on the cytotoxic effects of this compound are limited, many triterpenoid (B12794562) saponins exhibit anti-cancer properties. The following protocol describes a standard method to assess the cytotoxicity of this compound against a panel of human cancer cell lines.
A. Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Lines: A panel of human cancer cell lines can be used, for example:
-
MCF-7 (Breast adenocarcinoma)
-
HeLa (Cervical cancer)
-
A549 (Lung carcinoma)
-
HT-29 (Colorectal adenocarcinoma)
-
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | 24, 48, 72 | Data to be determined experimentally | Based on general saponin activity |
| HeLa | 24, 48, 72 | Data to be determined experimentally | Based on general saponin activity |
| A549 | 24, 48, 72 | Data to be determined experimentally | Based on general saponin activity |
| HT-29 | 24, 48, 72 | Data to be determined experimentally | Based on general saponin activity |
Note: As of the date of this document, specific IC50 values for this compound in these cancer cell lines are not available in the peer-reviewed literature and should be established through experimentation.
Experimental Workflow: Cytotoxicity Assessment
III. Pro-Apoptotic Activity of this compound
Many cytotoxic compounds induce cell death through apoptosis, or programmed cell death. Assays to detect apoptosis are crucial for understanding the mechanism of action of a potential anti-cancer agent.
A. Detection of Apoptosis by Annexin V/Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway: Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Conclusion
The cell-based models and protocols described in this document provide a robust framework for the preclinical evaluation of this compound. Investigating its anti-inflammatory, cytotoxic, and pro-apoptotic activities will be crucial in determining its therapeutic potential. The systematic application of these assays will generate the quantitative data necessary to guide further drug development efforts.
References
- 1. Pro-Apoptotic Activity and Cell Cycle Arrest of Caulerpa sertularioides against SKLU-1 Cancer Cell in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in human cancer cells by candidaspongiolide, a novel sponge polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of Cauloside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Cauloside D, a triterpenoid (B12794562) saponin (B1150181), using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). This methodology is particularly suited for the analysis of this compound in plant extracts, such as those from Caulophyllum thalictroides (Blue Cohosh), and other matrices relevant to natural product research and drug development.
Introduction
This compound is a triterpene glycoside with reported anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, quality control of raw materials, and in various stages of drug discovery and development. Due to the lack of a significant UV chromophore in its structure, conventional HPLC with UV detection is often challenging. HPLC-ELSD offers a robust and sensitive alternative for the analysis of this compound and other saponins (B1172615). The methods outlined below are based on established protocols for the analysis of saponins from Caulophyllum thalictroides.[1][2]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material, such as the roots and rhizomes of Caulophyllum thalictroides.
Materials:
-
Dried, powdered plant material
-
70% Ethanol (v/v) in water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a flask.
-
Add 20 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in water and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the saponin fraction, including this compound, with methanol.
-
Evaporate the methanolic fraction to dryness and reconstitute in a known volume of the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the desired concentration range for the calibration curve.
HPLC-ELSD Analysis Protocol
This protocol details the chromatographic conditions for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Set up the HPLC system according to the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the ELSD parameters as specified in Table 1 .
-
Inject the prepared standard solutions and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Chromatographic and Detection Parameters
The following table summarizes the recommended HPLC-ELSD conditions for the analysis of this compound.
Table 1: HPLC-ELSD System Parameters
| Parameter | Recommended Conditions |
| HPLC System | |
| Column | C12 Reverse Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 50 mM Ammonium Acetate Buffer (pH 8.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A specific gradient should be optimized, for example: 0-5 min: 20% B 5-25 min: 20-50% B 25-30 min: 50-80% B 30-35 min: 80% B 35.1-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| ELSD Detector | |
| Drift Tube Temperature | 50-70°C |
| Nebulizer Gas (N₂) Pressure | 3.5 - 4.0 bar |
Method Validation Summary
A summary of typical method validation parameters for the HPLC-ELSD analysis of saponins is provided in Table 2 . These values serve as a general guideline; specific validation should be performed for each application.
Table 2: Representative Method Validation Parameters for Saponin Analysis by HPLC-ELSD
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5-15 µg/mL |
| Limit of Quantification (LOQ) | 15-50 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: A detection limit of 10 µg/mL has been reported for saponins in Caulophyllum thalictroides using an HPLC-ELSD method.[1]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound Analysis.
Logical Relationship in HPLC-ELSD Quantification
Caption: HPLC-ELSD Quantification Principle.
References
- 1. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Cauloside D Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D, a triterpenoid (B12794562) saponin, has garnered significant interest in biomedical research for its potential therapeutic properties, including its anti-inflammatory effects. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and evaluating its potential as a drug candidate. A critical first step in conducting reliable cell-based assays is the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions for use in cell culture applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 1075.24 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 12672-45-6 | [1] |
| Solubility | Highly soluble in DMSO (100 mg/mL) | [1] |
Recommended Solvents and Storage
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for this compound.[1]
| Parameter | Recommendation |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light.[1][2] |
| Working Solution Storage | It is recommended to prepare fresh working solutions from the frozen stock for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Sterile, disposable syringe (1 mL or 5 mL)
-
Sterile syringe filter with a 0.22 µm pore size (PTFE or nylon membrane recommended for DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials for aliquoting
-
Vortex mixer
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 10.75 mg of this compound (Molecular Weight: 1075.24 g/mol ).
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Using a sterile pipette, add the calculated volume of sterile DMSO to the vial. For 10.75 mg of this compound, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
-
Sterilization:
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile vial. This step is crucial to remove any potential microbial contaminants. Aseptic filtration is the recommended method for sterilizing DMSO solutions.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Ensure the vials are protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration stock solution to the final working concentration in cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
Prepared sterile 10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipettes and tips
Procedure:
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): To achieve a low final DMSO concentration, it is best to perform a serial dilution.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound.
Recommended Working Concentrations for In Vitro Anti-inflammatory Assays
Based on studies of structurally similar triterpenoid saponins (B1172615) and their anti-inflammatory effects in cell culture, a starting concentration range for this compound in LPS-stimulated macrophage models (e.g., RAW 264.7) would be in the low micromolar (µM) to µg/mL range. It is recommended to perform a dose-response experiment to determine the optimal non-toxic and effective concentration for your specific cell line and assay. A typical starting range for investigation could be from 0.1 µM to 50 µM.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Proposed Signaling Pathway of this compound's Anti-inflammatory Action
This compound is reported to exert its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[1] This is often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
Application Notes and Protocols: Cauloside D Dose-Response in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D, a triterpene glycoside isolated from plants such as Caulophyllum robustum Max., has demonstrated potential as an anti-inflammatory agent. Its mechanism of action is reported to involve the inhibition of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines[1]. This document provides a detailed overview of the putative dose-response effects of this compound on macrophages, based on available scientific literature on this compound and related saponin (B1150181) compounds. The protocols and signaling pathway diagrams are provided to guide researchers in studying the anti-inflammatory properties of this compound.
While direct, comprehensive dose-response studies of this compound on macrophages are not extensively available in the public domain, the following sections synthesize information from studies on related saponins (B1172615) and their known effects on macrophage signaling pathways to provide a foundational understanding for future research.
Data Presentation: Dose-Dependent Effects of Saponins on Macrophages
The following table summarizes the dose-dependent anti-inflammatory effects of various saponins on macrophages, which can serve as a reference for designing experiments with this compound.
| Saponin/Compound | Cell Type | Concentration(s) | Observed Effect(s) | Reference |
| Quinoa Saponins | RAW 264.7 | Dose-dependent | Decreased production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[2] | [2] |
| Soybean Saponins | Peritoneal Macrophages | Dose-dependent | Inhibited the release of prostaglandin (B15479496) E2 (PGE2), NO, TNF-α, and monocyte chemotactic protein-1 (MCP-1). Down-regulated COX-2 and iNOS expression.[3] | [3] |
| Total Saponins from Ginseng (TSG) | RAW 264.7 | Not specified | Reduced iNOS production, and TNF-α and IL-1β expression. Downregulated MAPK and inhibited NF-κB signaling.[4][5] | [4][5] |
| Scandoside (SCA) | RAW 264.7 | 40, 80, 160 µg/mL | Significantly decreased the production of NO, PGE2, TNF-α, and IL-6.[6] | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the dose-response of this compound in macrophages, adapted from studies on other anti-inflammatory saponins.
Protocol 1: Macrophage Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Stimulation: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Inflammatory Challenge: Following pre-treatment, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Kit: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
Protocol 4: Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, phospho-p38, phospho-ERK1/2, phospho-JNK, and their total forms, as well as iNOS and COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Visualization of Signaling Pathways
The anti-inflammatory effects of many saponins in macrophages are mediated through the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Workflow for Investigating this compound Effects
Caption: Experimental workflow for a dose-response study of this compound in macrophages.
Inhibition of NF-κB Signaling Pathway by Saponins
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Inhibition of MAPK Signaling Pathway by Saponins
Caption: Putative inhibition of the MAPK signaling pathway by this compound.
Conclusion
This compound represents a promising natural compound for the modulation of macrophage-mediated inflammation. The protocols and pathway diagrams provided herein offer a framework for conducting detailed dose-response studies to elucidate its precise mechanisms of action. Future research should focus on generating specific dose-response data for this compound in various macrophage subtypes and in vivo models of inflammation to further validate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of saponins from quinoa (Chenopodium quinoa Willd.) seeds in lipopolysaccharide-stimulated RAW 264.7 macrophages cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soybean saponins suppress the release of proinflammatory mediators by LPS-stimulated peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of total saponins derived from the roots of Panax ginseng in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of total saponins derived from the roots of Panax ginseng in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Effect of Cauloside D on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D, a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Caulophyllum robustum (Blue Cohosh), has demonstrated notable anti-inflammatory properties. A key aspect of its mechanism of action is the inhibition of pro-inflammatory cytokine production.[1] These application notes provide a comprehensive guide for researchers to quantify the effects of this compound on the production of key cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The protocols detailed below are essential for preclinical assessment of this compound as a potential therapeutic agent for inflammatory diseases.
The inflammatory response is a complex biological process involving the activation of various immune cells and the subsequent release of signaling molecules, including cytokines. Dysregulation of pro-inflammatory cytokine production is a hallmark of numerous chronic inflammatory diseases. Saponins (B1172615), a broad class of natural glycosides, are known to exert anti-inflammatory effects through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This document outlines the experimental procedures to assess the inhibitory potential of this compound on these pathways and the resulting cytokine expression.
Data Presentation
The following tables provide a structured format for summarizing quantitative data from the described experiments.
Table 1: Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Secretion (ELISA)
| Treatment Group | This compound (µM) | Stimulant (e.g., LPS) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Vehicle Control | 0 | - | |||
| Stimulant Control | 0 | + | |||
| This compound | 1 | + | |||
| This compound | 10 | + | |||
| This compound | 50 | + |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression (RT-qPCR)
| Treatment Group | This compound (µM) | Stimulant (e.g., LPS) | TNF-α (Fold Change) ± SD | IL-6 (Fold Change) ± SD | IL-1β (Fold Change) ± SD |
| Vehicle Control | 0 | - | 1.0 | 1.0 | 1.0 |
| Stimulant Control | 0 | + | |||
| This compound | 1 | + | |||
| This compound | 10 | + | |||
| This compound | 50 | + |
Table 3: Effect of this compound on Intracellular Cytokine Production (Flow Cytometry)
| Treatment Group | This compound (µM) | Stimulant (e.g., LPS) | % TNF-α+ Cells ± SD | % IL-6+ Cells ± SD | % IL-1β+ Cells ± SD |
| Vehicle Control | 0 | - | |||
| Stimulant Control | 0 | + | |||
| This compound | 1 | + | |||
| This compound | 10 | + | |||
| This compound | 50 | + |
Experimental Protocols
Cell Culture and Treatment
This initial protocol describes the general procedure for preparing cells for subsequent cytokine quantification assays.
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable immune cells like primary macrophages or PBMCs)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (or another appropriate inflammatory stimulus)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 6-well or 24-well plates at a density that will result in 80-90% confluency at the time of treatment. Incubate at 37°C in a humidified 5% CO₂ incubator overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the appropriate wells. The "Vehicle Control" group should not receive a stimulus.
-
Incubation: Incubate the plates for a predetermined time based on the downstream analysis (e.g., 6 hours for RNA extraction, 24 hours for supernatant collection for ELISA).
Quantification of Secreted Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β (ensure species-specificity)
-
Cell culture supernatants from the "Cell Culture and Treatment" protocol
-
Wash Buffer (typically PBS with 0.05% Tween-20)
-
Assay Diluent
-
TMB Substrate Solution
-
Stop Solution
-
96-well ELISA plate reader
Procedure:
-
Sample Collection: After the incubation period, centrifuge the cell culture plates to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits. A general workflow is as follows: a. Add capture antibody to the wells of a 96-well plate and incubate. b. Wash the plate. c. Block non-specific binding sites. d. Add standards and samples (cell culture supernatants) to the wells and incubate. e. Wash the plate. f. Add detection antibody and incubate. g. Wash the plate. h. Add Avidin-HRP (or equivalent) and incubate. i. Wash the plate. j. Add TMB substrate and incubate in the dark. k. Add stop solution.
-
Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve from the standards and calculate the concentration of each cytokine in the samples.
Quantification of Cytokine mRNA Expression by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative expression levels of cytokine genes.
Materials:
-
Cells from the "Cell Culture and Treatment" protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: After the desired incubation time, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers for the target genes and housekeeping gene, and SYBR Green master mix.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Quantification of Intracellular Cytokines by Flow Cytometry
Intracellular cytokine staining followed by flow cytometry allows for the quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Cells from the "Cell Culture and Treatment" protocol
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against TNF-α, IL-6, and IL-1β
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Protein Transport Inhibition: During the last 4-6 hours of the stimulation period, add a protein transport inhibitor to the cell culture medium to allow for the accumulation of cytokines within the cells.
-
Cell Harvesting and Staining: a. Harvest the cells and wash with PBS. b. Stain with a fixable viability dye to exclude dead cells from the analysis. c. Fix and permeabilize the cells using a commercial fixation/permeabilization kit. d. Stain with fluorochrome-conjugated antibodies against the cytokines of interest.
-
Data Acquisition and Analysis: Wash the cells and resuspend them in flow cytometry staining buffer. Acquire the data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cells positive for each cytokine.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many saponins are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical for the transcriptional activation of pro-inflammatory cytokine genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and IL-1β.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of several kinases, including p38, JNK, and ERK. Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs can then phosphorylate and activate transcription factors, such as AP-1, which, in conjunction with NF-κB, drive the expression of pro-inflammatory genes.
Caption: Proposed mechanism of this compound on the MAPK signaling pathway.
Experimental Workflow for Quantifying this compound Effects
The following diagram illustrates the overall experimental workflow for a comprehensive analysis of this compound's effect on cytokine production.
Caption: Comprehensive workflow for analyzing this compound's cytokine effects.
References
Cauloside D in Lipopolysaccharide-Induced Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D, a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Caulophyllum genus, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound in a lipopolysaccharide (LPS)-induced inflammation model, a widely accepted method for screening and characterizing anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in immune cells, primarily through the activation of Toll-like receptor 4 (TLR4). This activation initiates downstream signaling cascades, prominently featuring the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This compound has been shown to effectively suppress the production of these inflammatory markers, suggesting its therapeutic potential in managing inflammatory conditions. These protocols are designed for in vitro studies using macrophage cell lines, which are pivotal in the inflammatory response.
Mechanism of Action: Signaling Pathways
LPS stimulation of macrophages activates key inflammatory signaling pathways. This compound is believed to exert its anti-inflammatory effects by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been observed to inhibit the expression of NF-κB, thereby downregulating the inflammatory response.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, also plays a crucial role in the inflammatory response. LPS can activate several MAPK subfamilies, including ERK, JNK, and p38, which in turn regulate the expression of inflammatory mediators. While the direct effects of this compound on specific MAPK components are still under investigation, many triterpenoid saponins (B1172615) are known to modulate this pathway.
Quantitative Data Summary
The anti-inflammatory effects of compounds structurally related to this compound, isolated from Caulophyllum robustum, have been quantified in LPS-stimulated RAW264.7 macrophages.
| Compound | Concentration | Target | Inhibition/Reduction | Reference |
| Related Triterpenoids | 25 µM | NO Production | Significant Inhibition | [1] |
| Related Triterpenoids | 25 µM | iNOS Protein Expression | Decrease | [1] |
| Related Triterpenoids | 25 µM | NF-κB Protein Expression | Decrease | [1] |
Experimental Protocols
In Vitro LPS-Induced Inflammation Model Using RAW264.7 Macrophages
This protocol details the steps to induce an inflammatory response in RAW264.7 macrophage cells using LPS and to evaluate the anti-inflammatory effects of this compound.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents and antibodies for Western blotting (iNOS, NF-κB, β-actin)
-
96-well and 6-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Plating:
-
For NO and cytokine assays, seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
For Western blot analysis, seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 1-2 hours.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours.
-
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions. Nitrite is a stable product of NO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.
-
Determine the reduction in cytokine production in this compound-treated groups compared to the LPS-only group.
-
-
Western Blot Analysis:
-
After treatment, wash the cells in the 6-well plates with cold PBS.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS, NF-κB p65, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Conclusion
The provided protocols offer a robust framework for investigating the anti-inflammatory effects of this compound in a well-established in vitro model of inflammation. The data on related compounds from Caulophyllum robustum strongly support the potential of this compound as an inhibitor of key inflammatory mediators and signaling pathways.[1] Researchers can adapt these methodologies to further elucidate the precise molecular mechanisms of this compound and to evaluate its efficacy in more complex preclinical models. These studies are crucial for the development of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for Investigating Cauloside D in Carrageenan-Induced Paw Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the anti-inflammatory potential of novel therapeutic compounds. This model mimics the acute inflammatory response, which is characterized by key features such as edema, hyperalgesia, and erythema. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent initiates a biphasic inflammatory cascade. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase dominated by the production of prostaglandins (B1171923) and pro-inflammatory cytokines, mediated by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Cauloside D, a triterpene glycoside, is known to possess anti-inflammatory properties through the inhibition of iNOS and proinflammatory cytokines.[1] This document provides a detailed experimental protocol for evaluating the efficacy of this compound in the carrageenan-induced paw edema model.
Disclaimer: As of the latest literature review, specific in vivo data for this compound in the carrageenan-induced paw edema model is not available. The following protocol and data are presented as a representative experimental design based on the known properties of similar saponins, such as escin, and are intended for illustrative purposes.
Data Presentation
The following tables represent hypothetical data for this compound to illustrate the expected quantitative results in a structured format.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Normal Control (Saline) | - | 0.10 ± 0.01 | 0.11 ± 0.02 | 0.12 ± 0.02 | - |
| Carrageenan Control | - | 0.45 ± 0.05 | 0.78 ± 0.06 | 0.95 ± 0.08 | - |
| This compound | 5 | 0.42 ± 0.04 | 0.65 ± 0.05 | 0.75 ± 0.07 | 21.05% |
| This compound | 10 | 0.38 ± 0.03* | 0.52 ± 0.04 | 0.58 ± 0.05 | 38.95% |
| This compound | 20 | 0.32 ± 0.03 | 0.41 ± 0.03 | 0.45 ± 0.04 | 52.63% |
| Indomethacin (Reference) | 10 | 0.30 ± 0.02 | 0.38 ± 0.03 | 0.42 ± 0.04 | 55.79% |
*Values are expressed as Mean ± SEM (n=6). *p<0.05, *p<0.01 compared to Carrageenan Control.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Normal Control (Saline) | - | 15.2 ± 1.8 | 10.5 ± 1.2 | 20.1 ± 2.1 |
| Carrageenan Control | - | 85.6 ± 7.9 | 62.3 ± 5.8 | 110.4 ± 10.5 |
| This compound | 5 | 68.4 ± 6.2 | 50.1 ± 4.5 | 88.2 ± 8.1* |
| This compound | 10 | 52.1 ± 4.9 | 38.7 ± 3.6 | 65.7 ± 6.2 |
| This compound | 20 | 38.5 ± 3.5 | 25.4 ± 2.4 | 42.3 ± 4.0 |
| Indomethacin (Reference) | 10 | 35.2 ± 3.1 | 22.8 ± 2.1 | 38.9 ± 3.5** |
*Values are expressed as Mean ± SEM (n=6). *p<0.05, *p<0.01 compared to Carrageenan Control.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (reference anti-inflammatory drug)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Normal Control (vehicle only)
-
Group II: Carrageenan Control (vehicle + carrageenan)
-
Group III: this compound (5 mg/kg) + carrageenan
-
Group IV: this compound (10 mg/kg) + carrageenan
-
Group V: this compound (20 mg/kg) + carrageenan
-
Group VI: Indomethacin (10 mg/kg) + carrageenan
-
-
Drug Administration: Administer this compound, Indomethacin, or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal. Inject the left hind paw with 0.1 mL of sterile saline to serve as a control.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis can be performed using one-way ANOVA followed by a suitable post-hoc test.
Measurement of Pro-Inflammatory Cytokines
Objective: To quantify the effect of this compound on the levels of key pro-inflammatory mediators in the inflamed paw tissue.
Procedure:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), euthanize the animals according to approved ethical guidelines.
-
Homogenization: Excise the inflamed paw tissue and homogenize it in an appropriate buffer.
-
Cytokine Analysis: Centrifuge the homogenate and collect the supernatant. Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Express cytokine concentrations as pg/mg of tissue. Perform statistical analysis to compare the treated groups with the carrageenan control group.
Visualizations
Caption: Experimental workflow for evaluating this compound in carrageenan-induced paw edema.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for Utilizing Cauloside D in NF-κB Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Caulophyllum thalictroides (Blue Cohosh). It has garnered significant interest within the scientific community for its potent anti-inflammatory properties. These effects are primarily attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and various proinflammatory cytokines. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous genes involved in inflammation, immunity, and cell survival. Consequently, the inhibition of this pathway is a key therapeutic strategy for a multitude of inflammatory diseases. Evidence suggests that the anti-inflammatory effects of triterpene saponins, including this compound, are mediated through the modulation of the NF-κB signaling cascade.
These application notes provide a comprehensive guide for researchers interested in investigating the inhibitory effects of this compound on the NF-κB signaling pathway using a luciferase reporter assay. This assay is a robust and sensitive method for quantifying the transcriptional activity of NF-κB in a high-throughput format, making it an invaluable tool for drug discovery and mechanistic studies.
Data Presentation: Inhibitory Effects of this compound
| Compound/Extract | Target | Assay System | Effective Concentration | Observed Effect |
| Caulosides A-D | iNOS expression | LPS-stimulated microglial cells | 1-5 µg/mL | Strong suppression of iNOS protein expression. |
| Caulosides A-D | Nitric Oxide (NO) production | LPS-stimulated microglial cells | 50 µg/mL | Significant inhibition of NO generation. |
| Triterpene Saponins | Proinflammatory Cytokines (TNF-α, IL-6) | LPS-stimulated microglial cells | Not specified | Marked suppression of cytokine expression. |
This data indicates that this compound and related compounds effectively inhibit the expression of key inflammatory mediators regulated by NF-κB in a dose-dependent manner.
Experimental Protocols
This section outlines a detailed methodology for conducting an NF-κB luciferase reporter assay to evaluate the inhibitory potential of this compound.
1. Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK293) cells or other suitable cell lines (e.g., RAW 264.7 macrophages) stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound: High-purity compound. Due to its saponin nature, it may have limited aqueous solubility. Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) and dilute to the final working concentrations in cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity.
-
NF-κB Inducer: Tumor necrosis factor-alpha (TNF-α, 10-20 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), depending on the cell line and experimental design.
-
Reporter Plasmids:
-
NF-κB-responsive firefly luciferase reporter plasmid.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
Transfection Reagent: (e.g., Lipofectamine® 3000 or similar).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).
-
Lysis Buffer: Passive lysis buffer.
-
White, opaque 96-well microplates: For luminescence measurements.
-
Luminometer: Capable of reading dual-luciferase assays.
2. Cell Culture and Transfection (for transient transfection)
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Incubate the cells for 24 hours post-transfection to allow for adequate reporter gene expression.
-
3. Treatment with this compound and NF-κB Induction
-
Pre-treatment: After the 24-hour transfection period, replace the medium with fresh, serum-free medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., a known IKK inhibitor). Incubate for 1-2 hours.
-
Induction: Add the NF-κB inducer (e.g., TNF-α) to the wells to a final concentration of 10-20 ng/mL. Do not add the inducer to the unstimulated control wells.
-
Incubation: Incubate the plate for an additional 6-8 hours to allow for NF-κB activation and subsequent luciferase expression.
4. Luciferase Assay and Data Analysis
-
Cell Lysis: Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Using a luminometer, first measure the firefly luciferase activity, and then the Renilla luciferase activity according to the dual-luciferase assay system protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by the normalized activity of the unstimulated control.
-
Determine the percentage inhibition of NF-κB activity by this compound at each concentration relative to the stimulated vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value.
-
Mandatory Visualizations
Application Notes and Protocols for Cauloside D Cytotoxicity Testing Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside D, a triterpenoid (B12794562) glycoside isolated from Caulophyllum robustum Maxim, has been recognized for its anti-inflammatory properties, primarily through the inhibition of iNOS and proinflammatory cytokine expression.[1][2] Saponins (B1172615), the class of compounds to which this compound belongs, are known to possess a wide range of pharmacological properties, including cytotoxic activity against cancer cells.[3] This has led to increasing interest in evaluating the anticancer potential of specific saponins like this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6] The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay. Due to the limited availability of specific published cytotoxicity data for this compound, this document also presents representative data from other cytotoxic saponins isolated from Caulophyllum robustum to serve as a reference for experimental design and data interpretation.
Data Presentation: Cytotoxicity of Saponins from Caulophyllum robustum
| Compound | Cell Line | IC50 (µM) |
| Saponin 6 | A549 (Lung Carcinoma) | <10 |
| HepG2 (Hepatocellular Carcinoma) | <10 | |
| MCF-7 (Breast Adenocarcinoma) | <10 | |
| Saponin 9 | A549 (Lung Carcinoma) | <10 |
| HepG2 (Hepatocellular Carcinoma) | <10 | |
| MCF-7 (Breast Adenocarcinoma) | <10 |
Note: The specific structures of Saponin 6 and Saponin 9 are detailed in the referenced study. This data is presented as a reference due to the absence of specific public data for this compound.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity Testing
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Target cancer cell line (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow and Potential Signaling Pathways
To aid in the experimental design and interpretation of results, the following diagrams illustrate the MTT assay workflow and potential signaling pathways that may be involved in this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Potential extrinsic and intrinsic apoptosis pathways induced by this compound.
Caption: Potential modulation of MAPK and PI3K/Akt pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cauloside D in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of Cauloside D, a triterpenoid (B12794562) glycoside with known anti-inflammatory properties, in plant extracts. The primary source of this compound is plants from the Caulophyllum genus, such as Caulophyllum robustum and Caulophyllum thalictroides (Blue Cohosh)[1]. The protocols outlined below are designed for researchers in natural product chemistry, quality control, and drug discovery.
Overview of Analytical Methodologies
The quantification of this compound, a non-chromophoric saponin (B1150181), presents analytical challenges that can be overcome with the appropriate techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are the most suitable methods for accurate quantification.
-
HPLC/UPLC-ELSD: This is a robust and widely used technique for the analysis of compounds that lack a UV-absorbing chromophore. The ELSD is a universal detector that provides a response proportional to the mass of the analyte, making it ideal for the quantification of saponins (B1172615) like this compound.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry offers high sensitivity and selectivity, enabling the definitive identification and quantification of this compound, even in complex plant matrices.
Experimental Protocols
Plant Material Extraction
This protocol describes a general procedure for the extraction of this compound from plant material, specifically the roots and rhizomes of Caulophyllum species.
Materials and Reagents:
-
Dried and powdered plant material (roots and rhizomes)
-
70% Ethanol (B145695) (v/v)
-
Petroleum ether
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
The dried and powdered plant material is extracted with 70% ethanol at reflux temperature (approximately 85°C) for 2 hours. This process is repeated three times to ensure exhaustive extraction[2].
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a residue[2].
-
The residue is suspended in an equal volume of deionized water and then partitioned successively with petroleum ether and n-butanol in a separatory funnel[2].
-
The n-butanol fraction, which will contain the saponins including this compound, is collected and evaporated to dryness under reduced pressure.
-
The resulting dried extract is stored at -20°C until further analysis.
HPLC-ELSD Quantification of this compound
This method is adapted from established protocols for the analysis of triterpenoid saponins in Caulophyllum species.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-35 min, linear gradient from 70% A to 40% A |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min |
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol (B129727).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve.
-
Sample Solution: Accurately weigh the dried plant extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the this compound standards.
-
Quantify this compound in the plant extract samples by comparing their peak areas to the calibration curve.
UPLC-MS/MS for Enhanced Sensitivity and Specificity
For trace-level quantification and confirmation, a UPLC-MS/MS method is recommended.
Chromatographic and MS Conditions:
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A rapid gradient optimized for saponin separation (e.g., 5-95% B in 8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Mass Spectrometer | Triple quadrupole with electrospray ionization (ESI) |
| Ionization Mode | Positive or Negative, optimized for this compound |
| Scan Mode | Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound |
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of triterpenoid saponins using HPLC-ELSD, which can be used as a reference for the analysis of this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.99 | [3] |
| Limit of Detection (LOD) | ~10 µg/mL (for saponins) | |
| Limit of Quantification (LOQ) | ~25 µg/mL (estimated) | [3] |
| Precision (%RSD) | < 3% | [3] |
| Accuracy (Recovery) | 95-105% | [4] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
The methodologies presented provide a comprehensive framework for the reliable quantification of this compound in plant extracts. The choice between HPLC-ELSD and UPLC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the analysis. Proper validation of the chosen method is crucial to ensure accurate and reproducible results, which are essential for the quality control of herbal products and for advancing research into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cauloside D Formulation for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Cauloside D, a triterpenoid (B12794562) saponin, has demonstrated notable biological activities, including anti-inflammatory effects, making it a compound of interest for in vivo research. A significant hurdle for its in vivo administration is its poor aqueous solubility. These application notes provide detailed protocols and formulation strategies to overcome this challenge, ensuring reliable and effective delivery in preclinical studies.
Physicochemical Properties of this compound
A fundamental understanding of this compound's properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₆O₂₂ | [1] |
| Molecular Weight | 1075.24 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Sparingly soluble in aqueous buffers. | [4] |
| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
Formulation Strategies for In Vivo Administration
The low water solubility of this compound necessitates specific formulation approaches to achieve desired concentrations for in vivo testing. The selection of a method depends on the experimental goals, route of administration, and the animal model.
Co-solvent Systems
This is a straightforward method for solubilizing hydrophobic compounds by using a blend of a primary solvent (like DMSO) with other less toxic, water-miscible solvents and saline.
Surfactant-Based Formulations
Surfactants form micelles that encapsulate poorly soluble compounds, increasing their solubility in aqueous solutions.[5][6] This is a common strategy to create clear solutions suitable for intravenous administration.
Lipid-Based and Other Advanced Formulations
For more complex requirements, lipid-based delivery systems (LBDDS), cyclodextrins, and particle size reduction techniques can be employed to enhance bioavailability.[5][7] For instance, a formulation with SBE-β-CD (Sulfobutylether-β-cyclodextrin) has been shown to be effective.[2]
Experimental Protocols
The following protocols are based on established methods for formulating this compound and similar compounds for preclinical research. It is crucial to prepare the working solution freshly on the day of the experiment.[2]
Protocol 1: Co-solvent/Surfactant Formulation for Systemic Administration
This protocol is a widely used method for achieving a clear solution of this compound suitable for intravenous or intraperitoneal injection.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), new/anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Quantitative Formulation Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Achievable Solubility | ≥ 2.5 mg/mL |
Source:[2]
Procedure:
-
Stock Solution: Prepare a stock solution by dissolving this compound in DMSO. Use of an ultrasonic bath may be necessary to ensure complete dissolution.[2]
-
Solvent Addition: In a sterile vial, add the required volume of the this compound stock solution.
-
Sequentially add the other solvents. First, add PEG300 and mix thoroughly.
-
Next, add Tween-80 and ensure the mixture is homogenous.
-
Finally, add the saline to reach the final volume and concentration.
-
Final Mixing: Vortex the final solution until it is clear and homogenous. If any precipitation occurs, gentle heating or sonication can be used to aid dissolution.[2]
-
Administration: The formulation should be prepared fresh and administered on the same day.[2]
Caption: Workflow for Co-solvent/Surfactant Formulation.
Protocol 2: SBE-β-CD Formulation for Aqueous Solution
This protocol utilizes a cyclodextrin-based approach, which is an effective method for increasing the aqueous solubility of poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
-
Sterile vials and syringes
-
Vortex mixer
Quantitative Formulation Composition:
| Component | Percentage (v/v) |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Achievable Solubility | ≥ 2.5 mg/mL |
Source:[2]
Procedure:
-
Stock Solution: Prepare a concentrated stock of this compound in DMSO.
-
Mixing: In a sterile vial, add the required volume of the 20% SBE-β-CD in saline solution.
-
Slowly add the this compound stock solution to the SBE-β-CD solution while vortexing.
-
Final Solution: Continue to mix until the solution is clear and homogenous.
-
Administration: Use the freshly prepared solution for in vivo experiments on the same day.[2]
Caption: Workflow for SBE-β-CD Based Formulation.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines.[2] This mechanism is crucial for its therapeutic potential in inflammatory conditions.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:12672-45-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Saponins such as Cauloside D
Introduction
Saponins, a diverse group of glycosides, are known for their wide range of biological activities, including their immunomodulatory effects. Cauloside D, a triterpenoid (B12794562) saponin (B1150181), is a subject of interest for its potential therapeutic applications. Flow cytometry is a powerful technique to dissect the effects of such compounds on heterogeneous immune cell populations at a single-cell level.[1][2] This document provides a generalized protocol for the analysis of immune cells treated with a saponin like this compound, offering insights into potential effects on immune cell subsets and activation states. Due to a lack of specific published data on this compound's effects on immune cells via flow cytometry, this guide presents a comprehensive, adaptable framework for researchers.
Hypothetical Data on the Effects of this compound on Human Peripheral Blood Mononuclear Cells (PBMCs)
The following tables represent hypothetical data illustrating the potential immunomodulatory effects of this compound on human PBMCs after 24 hours of in vitro treatment. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Major Lymphocyte Populations
| Treatment | % CD3+ T Cells | % CD19+ B Cells | % CD56+ NK Cells |
| Vehicle Control | 65.2 ± 3.1 | 10.5 ± 1.2 | 15.8 ± 2.5 |
| This compound (1 µM) | 63.8 ± 2.9 | 10.1 ± 1.5 | 18.2 ± 2.8 |
| This compound (5 µM) | 60.1 ± 3.5 | 9.8 ± 1.1 | 22.5 ± 3.1 |
| This compound (10 µM) | 55.4 ± 4.2 | 9.5 ± 1.3 | 28.9 ± 3.6*** |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. |
Table 2: Effect of this compound on T Helper Cell Subsets
| Treatment | % Th1 (CD4+IFNγ+) | % Th2 (CD4+IL-4+) | % Th17 (CD4+IL-17A+) | % Treg (CD4+CD25+FoxP3+) |
| Vehicle Control | 15.7 ± 2.1 | 5.2 ± 0.8 | 2.1 ± 0.4 | 5.8 ± 0.9 |
| This compound (5 µM) | 12.3 ± 1.8 | 6.8 ± 0.9 | 1.5 ± 0.3 | 8.9 ± 1.2** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Table 3: Effect of this compound on Monocyte Activation Markers
| Treatment | % CD14+CD80+ | MFI of CD86 on CD14+ cells |
| Vehicle Control | 8.2 ± 1.1 | 1502 ± 210 |
| This compound (5 µM) | 15.6 ± 2.3 | 2890 ± 350 |
| **p < 0.01 compared to vehicle control. MFI = Median Fluorescence Intensity. |
Experimental Protocols
This section details a generalized protocol for treating immune cells with a saponin like this compound and subsequently analyzing them by flow cytometry.
Protocol 1: Preparation and Treatment of PBMCs
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Add this compound at desired concentrations (e.g., 1, 5, 10 µM) or vehicle control.
-
Incubation: Incubate cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Cell Surface Staining
-
Harvest Cells: After incubation, harvest the cells and wash them twice with cold PBS containing 2% FBS (FACS buffer).
-
Fc Block: Block Fc receptors by incubating cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[3]
-
Antibody Staining: Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14, CD80, CD86) at pre-titrated optimal concentrations.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with FACS buffer.
-
Acquisition: Resuspend cells in FACS buffer for immediate acquisition on a flow cytometer, or proceed to intracellular staining.
Protocol 3: Intracellular Cytokine and Transcription Factor Staining (Saponin-based Permeabilization)
Saponin is a mild detergent suitable for permeabilizing the plasma membrane for intracellular staining while preserving cell integrity.[4][5]
-
Fixation: After surface staining, resuspend cells in 100 µL of a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.[6][7]
-
Washing: Wash the cells once with FACS buffer.
-
Permeabilization: Resuspend the fixed cells in a permeabilization buffer containing a low concentration of saponin (e.g., 0.1-0.5% saponin in FACS buffer).[6][7]
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against intracellular targets (e.g., IFNγ, IL-4, IL-17A, FoxP3) to the permeabilized cells.
-
Incubation: Incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash cells twice with permeabilization buffer.
-
Final Resuspension: Resuspend the cell pellet in FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer within 24 hours.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing immune cells treated with this compound.
Potential Signaling Pathway Modulation by this compound
Saponins can interact with cell membranes and modulate intracellular signaling pathways.[8][9] The diagram below illustrates a hypothetical signaling cascade in a T lymphocyte that could be affected by this compound, leading to altered cytokine production.
Caption: Potential signaling pathway affected by this compound in T lymphocytes.
References
- 1. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. learn.cellsignal.com [learn.cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. Frontiers | Immunomodulatory Effects of Flavonoids: Possible Induction of T CD4+ Regulatory Cells Through Suppression of mTOR Pathway Signaling Activity [frontiersin.org]
- 9. Effects of Flavonoids and Its Derivatives on Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Computational Docking of Cauloside D with Inflammatory Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response, but its chronic dysregulation is linked to numerous diseases. Key proteins such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are central mediators in inflammatory pathways and are thus significant targets for therapeutic intervention.[1][2][3] Cauloside D, a triterpene glycoside, has been identified as a compound with potential anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and iNOS expression.[4] Computational molecular docking is a powerful, cost-effective method used to predict the binding interactions between a small molecule (ligand), like this compound, and a target protein.[5][6] This analysis provides crucial insights into the compound's mechanism of action, guiding further experimental validation and its development as a potential therapeutic agent.[7]
Objective This document provides a detailed protocol for performing computational docking of this compound with key inflammatory protein targets (COX-2, TNF-α, and IL-6). It outlines the workflow from protein and ligand preparation to the analysis of docking results, serving as a guide for researchers in natural product-based drug discovery.[8]
Detailed Experimental Protocols
Protocol 1: Target Protein Preparation
-
Structure Retrieval: Obtain the three-dimensional crystal structures of the target inflammatory proteins from the Protein Data Bank (PDB).
-
Protein Cleanup: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, Discovery Studio), prepare the protein structures. This involves:
-
Removing all non-essential molecules, including water, co-crystallized ligands, and ions.
-
Repairing any missing side chains or loops in the protein structure.
-
-
Protonation and Optimization:
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to amino acid residues, particularly histidine, aspartate, and glutamate, based on a physiological pH of 7.4.
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during preparation, using a force field such as CHARMm or AMBER.
-
Protocol 2: Ligand Preparation
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database like PubChem.
-
3D Conversion and Optimization:
-
Convert the 2D structure into a 3D conformation using a chemistry software package (e.g., ChemDraw, Avogadro).
-
Assign correct protonation states for the ligand at physiological pH.
-
Perform geometry optimization and energy minimization of the 3D ligand structure using a suitable force field like MMFF94 (Merck Molecular Force Field). This step is crucial for obtaining a low-energy, stable conformation for docking.
-
Protocol 3: Molecular Docking Simulation
-
Software Selection: Utilize a validated molecular docking program. Common choices include AutoDock Vina, Glide (Schrödinger), or GOLD.[5][12]
-
Grid Box Generation:
-
Define the docking search space by creating a grid box centered on the active site of the target protein.[13] The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
COX-2: The active site is a long hydrophobic channel containing key residues like Arg120 and Ser530.[14][15]
-
TNF-α: The binding site is located at the interface between TNF-α monomers, involving residues like Tyr59 and Tyr119.[2]
-
IL-6: Key residues for ligand interaction include Phe74 and Arg179.[16]
-
-
Execution of Docking:
-
Run the docking algorithm using the prepared protein and ligand files. The software will systematically sample different conformations and orientations of the ligand within the defined active site.
-
The program will score each pose based on a scoring function, which estimates the binding affinity.
-
Protocol 4: Post-Docking Analysis
-
Binding Affinity Evaluation: The primary result is the binding affinity (or docking score), typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Interaction Analysis:
-
Visualize the top-ranked docking poses using software like Discovery Studio or PyMOL.
-
Identify and analyze the specific molecular interactions between this compound and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking or Pi-cation interactions
-
-
-
Validation (Optional but Recommended): To validate the docking protocol, a re-docking experiment can be performed. This involves docking the original co-crystallized ligand back into its protein's active site. A low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystal structure pose indicates a reliable protocol.[12]
Data Presentation
The following table summarizes representative docking results for this compound with the selected inflammatory proteins. Note: These values are illustrative examples based on typical interactions for natural products and are intended to serve as a template for reporting actual experimental data.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| COX-2 | 5F19 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| TNF-α | 2AZ5 | -8.7 | Tyr59, Tyr119, Ser60 | Hydrogen Bond, Pi-Pi Stacking |
| IL-6 | 1N26 | -7.5 | Phe74, Arg179, Gln75 | Hydrogen Bond, Hydrophobic |
Mandatory Visualizations
Caption: Workflow for the computational docking of this compound with protein targets.
Caption: Potential mechanism of this compound via inhibition of key inflammatory proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. revista.nutricion.org [revista.nutricion.org]
- 7. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. jchr.org [jchr.org]
- 12. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Cauloside D solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Cauloside D. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A: this compound is a triterpenoid (B12794562) glycoside, a type of saponin, isolated from plants like Caulophyllum robustum.[1] Its complex structure consists of a large, non-polar (lipophilic) triterpenoid core and multiple sugar moieties that are polar (hydrophilic). This amphiphilic nature makes it difficult to dissolve in purely aqueous solutions, as the large hydrophobic portion resists interaction with water. Poor water solubility can lead to compound precipitation in experimental media, resulting in inaccurate and unreliable data.
Q2: What is the recommended first step for dissolving this compound?
A: The standard and most effective initial step is to prepare a high-concentration stock solution in a suitable organic solvent. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. This two-step process is a common technique for working with poorly soluble compounds.[2]
Q3: Which organic solvent is best for creating a this compound stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for preparing this compound stock solutions due to its strong solubilizing power.[1][3] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For a stock solution, concentrations up to 100 mg/mL in DMSO can be achieved, often requiring brief sonication or vortexing to ensure complete dissolution.[1][3]
Q4: My this compound precipitated when I diluted my DMSO stock in my aqueous buffer. What should I do?
A: This is a common issue indicating that the final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a small percentage of DMSO. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this problem.
Q5: Are there established formulations to improve the aqueous solubility of this compound for in vivo or in vitro use?
A: Yes, several multi-component solvent systems have been developed to enhance the solubility of this compound in aqueous media. These typically involve a combination of co-solvents, surfactants, or complexing agents. The choice of formulation often depends on the specific experimental requirements, such as the desired concentration and tolerance of the biological system to the excipients.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide examples of effective aqueous formulations.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (93.00 mM)[1][3] | Ultrasonic assistance may be needed.[1][3] |
| Ethanol | ~5 mg/mL | Data for a similar saponin, Hederoside D2.[4] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | Data for a similar saponin, Hederoside D2.[4] |
| Aqueous Buffers | Sparingly soluble[4] | Solubility is very low without solubilizing agents. |
Table 2: Example Aqueous Formulations for this compound
| Formulation Method | Components | Achievable Concentration |
| Co-Solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] | ≥ 2.5 mg/mL (2.33 mM)[1] |
| Cyclodextrin (B1172386) Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] | ≥ 2.5 mg/mL (2.33 mM)[1] |
| Oil-based System | 10% DMSO, 90% Corn Oil[1] | ≥ 2.5 mg/mL (2.33 mM)[1] |
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when preparing this compound solutions.
Issue: Precipitation upon Dilution of DMSO Stock into Aqueous Buffer
Precipitation occurs when the thermodynamic solubility limit of this compound is exceeded in the final aqueous medium. The following workflow can help you troubleshoot and resolve this issue.
Solutions in Detail:
-
Decrease Final Concentration: The simplest approach is to lower the final working concentration of this compound to a point below its solubility limit in the final buffer system.
-
Increase Co-solvent Percentage: You can try to modestly increase the percentage of DMSO in the final solution. However, it is critical to run parallel vehicle control experiments to ensure the higher DMSO concentration does not affect your biological system.
-
Employ a Solubility-Enhancing Formulation: For higher required concentrations, using a formulation with co-solvents (like PEG300 and Tween-80) or cyclodextrins is the most robust method.[1] Refer to the protocols below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Accurately weigh the desired mass of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock, add 40 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids persist, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[1][3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 6 months at -80°C.[1]
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-Solvent System
Objective: To prepare a clear, aqueous solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Methodology: (Example for preparing 1 mL of working solution)
-
Begin with 450 µL of saline in a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is completely homogenous and clear.[1]
-
This protocol yields a final solution with a solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 3: Preparation of an Aqueous Working Solution Using Cyclodextrin
Objective: To improve this compound solubility by forming an inclusion complex with a cyclodextrin derivative.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in sterile water)
Methodology: (Example for preparing 1 mL of working solution)
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 200 mg of SBE-β-CD in 1 mL of saline.
-
In a separate sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
While vortexing the SBE-β-CD solution, slowly add 100 µL of the 25 mg/mL this compound stock solution in DMSO.[1]
-
Continue to vortex for 5-10 minutes to ensure complete formation of the inclusion complex. The resulting solution should be clear.
Visualizations
Solubility Enhancement Strategy
The choice of a solubilization strategy depends on the required concentration and experimental constraints. This diagram outlines a general workflow for selecting an appropriate method.
Mechanism of Action of this compound
This compound exerts anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
References
Technical Support Center: Preventing Cauloside D Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Cauloside D precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound, a triterpenoid (B12794562) saponin, has an amphiphilic nature, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts.[1][2] While it can be dissolved in water to some extent, its hydrophobic aglycone region can lead to poor solubility in aqueous solutions like cell culture media, especially at higher concentrations.[3] Precipitation, often seen as cloudiness or visible particles, typically occurs when the concentration of this compound exceeds its solubility limit in the medium.[4][5] This can be triggered by several factors including:
-
High Final Concentration: The desired experimental concentration may be higher than what the medium can support.
-
Improper Dissolution: Adding the this compound stock solution too quickly or to cold media can cause it to "crash out" of solution.[4]
-
Solvent Shock: A rapid change in solvent from a high-concentration organic stock (like DMSO) to the aqueous cell culture medium can lead to immediate precipitation.[4]
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[1][6]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from a warm incubator to a cooler biosafety cabinet) or pH can affect the solubility of this compound.[5][7]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[8][9][10] Ethanol can also be an option.[10][11] It is crucial to prepare a high-concentration stock to minimize the volume of organic solvent added to your cell culture, as high concentrations of DMSO can be toxic to cells.[12]
Q3: How can I avoid precipitation when adding this compound to my cell culture medium?
A3: The key is to dilute the this compound stock solution properly. Here are some best practices:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[4][5]
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step in a smaller volume of pre-warmed media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[4] This helps to ensure rapid and uniform dispersion.
-
Keep Final DMSO Concentration Low: The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to avoid solvent toxicity and minimize its effect on this compound solubility.[12]
Q4: Can the type of cell culture medium or the presence of serum affect this compound solubility?
A4: Yes. Different cell culture media have varying compositions of salts, amino acids, and other components that can influence the solubility of this compound.[5] The presence of serum (like Fetal Bovine Serum - FBS) can sometimes help to stabilize hydrophobic compounds through binding to proteins like albumin, but it can also potentially lead to interactions and precipitation. It is advisable to test the solubility of this compound in your specific medium, both with and without serum, if applicable.
Q5: What should I do if I already observe a precipitate in my culture medium?
A5: If you observe precipitation, it is best to discard the prepared medium as the actual concentration of soluble this compound will be unknown and the precipitate itself could be toxic to cells. You should then optimize your protocol by trying a lower final concentration of this compound or by refining your dilution method as described above.
Quantitative Data Summary: this compound Solubility
The following table provides solubility information for this compound in common solvents. Note that solubility in cell culture media will be significantly lower and should be determined experimentally for your specific conditions.
| Solvent | Approximate Solubility | Reference |
| DMSO | ≥ 90 mg/mL (with sonication) | [9] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [10] |
| Ethanol | ~5 mg/mL | [10] |
| Water | Sparingly soluble | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Required Concentration: Decide on the desired concentration for your stock solution (e.g., 10 mM).
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Dissolve Completely: Vortex the tube until the powder is completely dissolved. If needed, you can warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[13]
-
Sterile Filtration (Optional but Recommended): If you need to ensure the sterility of your stock solution, filter it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability.[8][12]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). It's recommended to do this in a multi-well plate (e.g., a 96-well plate).
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe for Precipitation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your specific experimental conditions.[4]
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation.
Conceptual Diagram of this compound Precipitation
Caption: Mechanism of this compound precipitation upon addition to aqueous media.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. This compound | CAS:12672-45-6 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Optimizing HPLC Separation of Cauloside D
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Cauloside D from other structurally similar saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Caulophyllum robustum Max (Blue Cohosh).[1][2] Like other saponins, it consists of a non-polar aglycone backbone attached to complex sugar chains, giving it a high molecular weight and polarity.[3][4] The primary challenge in its separation arises from its frequent co-occurrence with other saponins (e.g., Cauloside A, B, C, G) that have very similar structures and physicochemical properties, leading to difficulties in achieving baseline resolution.[5][6][7]
Q2: What is the recommended stationary phase (column) for separating this compound?
Reversed-phase (RP) chromatography is the standard approach for saponin separation.[3]
-
C18 Columns: These are the most widely used and a good starting point for method development.[3][8]
-
C8 and C12 Columns: For some applications, columns with shorter alkyl chains or different bonding technologies can offer alternative selectivity. A method specifically for saponins in Caulophyllum thalictroides, including this compound, found success using a C12 stationary phase.[9]
Q3: Which mobile phase composition is most effective for this compound analysis?
A gradient elution using acetonitrile (B52724) and water is the most common mobile phase system for separating triterpenoid saponins.[3][10]
-
Organic Modifier: Acetonitrile typically provides better resolution and lower backpressure compared to methanol (B129727) for complex saponin mixtures.
-
Additives: The addition of a modifier is crucial for improving peak shape. Common additives include weak acids (formic acid, acetic acid) or buffers (ammonium acetate).[3] For the analysis of caulosides, an ammonium (B1175870) acetate (B1210297) buffer (pH 8.0) has been used effectively to achieve good separation.[9]
Q4: Which detector offers the best sensitivity for this compound?
Triterpenoid saponins like this compound lack strong chromophores, which makes detection by standard UV-Vis detectors challenging and often results in low sensitivity.[3][11]
-
Evaporative Light Scattering Detector (ELSD): This is the most common and effective detector for saponins as it does not require a chromophore. Several validated methods for this compound use ELSD.[6][9][10]
-
Charged Aerosol Detector (CAD): CAD offers high sensitivity for non-volatile and semi-volatile compounds and is an excellent alternative to ELSD.[5]
-
Mass Spectrometry (MS): LC-MS provides the highest sensitivity and selectivity and can confirm the identity of the peaks.[5][9]
-
Low Wavelength UV: If only a UV detector is available, detection at very low wavelengths (203-210 nm) can be attempted, but this approach is prone to baseline noise and requires highly pure solvents.[11][12]
Troubleshooting Guide
Problem: Poor resolution between this compound and other saponin peaks.
-
Answer: Poor resolution is the most common issue due to the structural similarity of saponins. To improve it, you should systematically optimize the mobile phase gradient and temperature.
-
Optimize the Gradient: A shallow gradient is key. Decrease the rate of change of the organic solvent (e.g., from a 1%/min increase to a 0.5%/min increase) in the region where this compound elutes. This provides more time for the column to differentiate between closely related compounds.
-
Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity and may resolve co-eluting peaks.
-
Adjust the pH/Additive: Modifying the mobile phase pH with formic acid, acetic acid, or an ammonium acetate buffer can change the ionization state of acidic saponins and improve separation.[9]
-
Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also reduce resolution between critical pairs.[11] Experiment with temperatures between 25°C and 40°C to find the optimal balance.
-
Problem: My this compound peak is broad and tailing.
-
Answer: Peak tailing is often caused by secondary interactions between the saponins and the silica (B1680970) backbone of the HPLC column or by issues with the flow path.
-
Use a Mobile Phase Additive: Add a small concentration (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. This can protonate residual silanol (B1196071) groups on the column packing, minimizing unwanted secondary interactions.
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected and that you are using tubing with the appropriate inner diameter to minimize dead volume in the system.
-
Lower Sample Concentration: Column overload can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic or polar compounds.
-
Problem: I cannot detect my this compound peak or the signal is very weak.
-
Answer: This is almost always a detector issue. As saponins have poor UV absorbance, a standard UV detector set to a high wavelength (e.g., 254 nm) will likely not see them.[3]
-
Switch to a Universal Detector: The recommended solution is to use a mass-independent detector like an ELSD, CAD, or MS.[5][6][7] These detectors are ideal for analyzing compounds with no or weak chromophores.
-
Use Low UV Wavelength: If you must use a UV detector, set the wavelength to the lowest possible setting, typically between 200 nm and 210 nm.[12] Be aware that this requires extremely high-purity mobile phase solvents to minimize baseline noise and drift.
-
Problem: My system backpressure is excessively high.
-
Answer: High backpressure indicates a blockage somewhere in the system.[13][14]
-
Isolate the Column: First, disconnect the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, or in-line filter).[14]
-
Column Blockage: If the column is the source, try back-flushing it (reversing the flow direction) to the waste line at a low flow rate. This can often dislodge particulate matter from the inlet frit.[13]
-
Buffer Precipitation: If you are using a buffered mobile phase, ensure the buffer is fully soluble in the highest concentration of organic solvent used in your gradient. Buffer precipitation can clog the column and system. Always flush the column with a non-buffered mobile phase (e.g., water/acetonitrile) after your analytical sequence.[14]
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the column.
-
Data & Protocols
Table 1: Example HPLC Conditions for Cauloside Analysis
| Parameter | Method 1 (this compound Specific)[6][7][9] | Method 2 (General Saponin)[10] |
| Stationary Phase | C12, e.g., Synergi Hydro-RP | C18, e.g., Phenomenex Luna |
| Column Dimensions | 4.6 x 250 mm, 4 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Ammonium Acetate Buffer (pH 8.0) | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized gradient (e.g., 30-60% B over 40 min) | Example: 10-25% B over 50 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Detector | ELSD | ELSD / MS |
| ELSD Settings | Drift Tube: 70°C, Nebulizer Gas: 2.5 bar N₂ | Drift Tube: 70°C, Gain: 7 |
Detailed Experimental Protocol: HPLC-ELSD for this compound
This protocol is a representative method based on published literature for the analysis of this compound.[6][9][10]
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried plant extract or saponin-rich fraction.
-
Dissolve the sample in 10 mL of 50% acetonitrile (or a suitable solvent).
-
Vortex for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution. Adjust the pH to 8.0 using ammonium hydroxide. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or helium sparging.
-
-
HPLC-ELSD Instrument Settings:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C12 Reversed-Phase, 4.6 x 250 mm, 4 µm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 30% B
-
5-40 min: 30% to 60% B (linear gradient)
-
40-45 min: 60% to 90% B (wash)
-
45-50 min: 90% B (hold)
-
50-51 min: 90% to 30% B (return to initial)
-
51-60 min: 30% B (equilibration)
-
-
ELSD Detector:
-
Drift Tube Temperature: 70°C
-
Nebulizing Gas (N₂): 2.5 bar
-
-
-
Analysis and Quantification:
-
Inject a blank (mobile phase) first, followed by standards and then samples.
-
Identify the this compound peak by comparing its retention time with that of a purified standard.
-
Construct a calibration curve using a series of known concentrations of the this compound standard for quantification. Note that the ELSD response is often non-linear and may require a logarithmic or quadratic fit.
-
Visualized Workflows
Caption: Workflow for HPLC method development and optimization.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 6. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
long-term stability of Cauloside D in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Cauloside D in DMSO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is also crucial to protect the solution from light.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in newly opened, high-purity DMSO.[1] Assistance from ultrasonication may be necessary to fully dissolve the compound.[1][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: Can I store aqueous dilutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[4] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[1]
Q4: What are the signs of this compound degradation in a DMSO stock solution?
A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable method to assess stability is through analytical techniques such as HPLC or LC-MS to check for the appearance of degradation products and a decrease in the concentration of the parent compound.
Q5: Are there any known incompatibilities for this compound?
A5: this compound may be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in DMSO stock solution after storage. | The storage temperature was not consistently maintained. The concentration of this compound exceeds its solubility limit at the storage temperature. The DMSO absorbed moisture, reducing solubility. | Ensure freezers are functioning correctly and minimize the time the stock solution is at room temperature. Gently warm the solution and sonicate to redissolve the precipitate. If it persists, consider preparing a new stock at a slightly lower concentration. Use fresh, anhydrous DMSO for stock solution preparation and ensure vials are tightly sealed. |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound in the DMSO stock solution due to improper storage or age. Multiple freeze-thaw cycles have compromised the compound's integrity. The working solution was not freshly prepared. | Prepare a fresh stock solution of this compound. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Always prepare aqueous working solutions on the day of the experiment. |
| Difficulty dissolving this compound in DMSO. | The quality of DMSO is poor (contains water). Insufficient mixing or sonication. | Use a new, unopened bottle of anhydrous, high-purity DMSO.[1] Use an ultrasonic bath to aid dissolution.[1][3] |
Stability Data Summary
The stability of this compound in DMSO is dependent on storage temperature and duration. The following table summarizes the recommended storage conditions based on available data.
| Solvent | Storage Temperature | Recommended Maximum Storage Duration | Reference |
| DMSO | -80°C | 6 months (protect from light) | [1][2] |
| DMSO | -20°C | 1 month (protect from light) | [1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- Calibrated HPLC system with a UV detector
- C18 HPLC column suitable for saponin (B1150181) analysis
- Autosampler vials
- Analytical balance
2. Stock Solution Preparation:
- Accurately weigh a known amount of this compound.
- Dissolve the this compound in a precise volume of anhydrous DMSO to achieve a desired concentration (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.
- Dispense the stock solution into multiple small-volume aliquots in tightly sealed vials.
3. Stability Study Design:
- Time Points: Establish a series of time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8, etc.).
- Storage Conditions: Store aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Include a condition protected from light.
- Control: An aliquot analyzed at Day 0 will serve as the baseline.
4. Sample Analysis by HPLC:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw completely and reach room temperature.
- Prepare a working solution by diluting the DMSO stock in an appropriate mobile phase or solvent mixture.
- Inject the prepared sample into the HPLC system.
- HPLC Method:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., start with a low percentage of B, increase to a high percentage of B over 20-30 minutes).
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: e.g., 30°C.
- Detection Wavelength: A suitable UV wavelength for this compound (this may need to be determined empirically, often in the range of 200-210 nm for saponins).
5. Data Analysis:
- At each time point, calculate the peak area of the this compound peak.
- Compare the peak area at each time point to the peak area at Day 0 to determine the percentage of this compound remaining.
- Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Anti-inflammatory signaling pathway of this compound.
References
Technical Support Center: Troubleshooting Saponin Aggregation in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and troubleshooting saponin (B1150181) aggregation in experimental assays. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is saponin aggregation and why does it occur?
Saponins (B1172615) are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) sugar chain and a water-fearing (hydrophobic) aglycone backbone.[1][2] In aqueous solutions, to achieve a state of minimum free energy, these molecules self-assemble.[3] At low concentrations, they exist as monomers. However, once the concentration reaches a certain threshold known as the Critical Micelle Concentration (CMC), they begin to aggregate into stable, colloidal structures called micelles.[4][5] In these micelles, the hydrophobic ends are shielded from the water, while the hydrophilic ends are exposed.[3][6]
Q2: How can saponin aggregation interfere with my experimental assays?
Saponin aggregation can be a significant source of error and inconsistency in both biochemical and cell-based assays. Key issues include:
-
Promiscuous Inhibition: Saponin aggregates can non-specifically sequester proteins, including enzymes, leading to false-positive results in inhibition assays.[7] This is a common artifact in high-throughput screening (HTS).
-
Assay Interference: The surfactant nature of saponins can interfere with assay reagents and detection systems. This may manifest as fluorescence quenching or enhancement, leading to inaccurate readings.[7]
-
Cytotoxicity: Saponins can disrupt cell membranes, causing cell lysis.[7] This is particularly problematic in cell-based assays where a decrease in signal (e.g., cell viability) might be misinterpreted as a specific biological effect.
-
Hemolytic Activity: Their ability to lyse red blood cells can interfere with any assay involving blood components.[7]
Q3: My assay is showing a very high hit rate with saponin compounds. What should I do first?
A high hit rate often points towards promiscuous inhibition or assay interference due to aggregation.[7] The initial steps to take are:
-
Confirm the Hits: Re-test the initial positive hits to ensure the activity is reproducible.
-
Generate Dose-Response Curves: Determine the potency (e.g., IC50 or EC50) of the confirmed hits. This helps to understand the concentration at which the effect occurs.[7]
-
Assess Cytotoxicity: Run a standard cytotoxicity assay (like an MTT assay) to determine the concentration at which the saponin is toxic to your cells. Ideally, your primary assay should be conducted at concentrations below this cytotoxic threshold.[7]
Q4: How can I prevent or minimize saponin aggregation in my experiments?
Several factors can be modulated to control saponin aggregation. Key strategies include:
-
Work Below the CMC: Whenever possible, use saponins at concentrations below their CMC. However, the CMC can vary significantly based on the specific saponin and experimental conditions.[5]
-
Control the Buffer Conditions:
-
Temperature: Temperature can have a complex effect. For some saponins like those from Sapindus mukorossi, increasing temperature can lower the CMC.[4] Conversely, for Quillaja saponin, a higher temperature increases the CMC.[8] It is crucial to maintain a consistent temperature for your experiments.
-
Use of Detergents: For biochemical assays, including a non-ionic detergent like Triton X-100 in the assay buffer can help disrupt saponin aggregates.[9]
Q5: I suspect my saponin is precipitating out of solution. How can I improve its solubility?
Saponin solubility can be challenging. Consider the following:
-
Solvent Choice: Saponins are generally soluble in polar solvents like water, ethanol (B145695), and methanol (B129727) due to their hydrophilic sugar moieties.[1][] They are typically insoluble in non-polar organic solvents like chloroform (B151607) and petroleum ether.[1] For stock solutions, preparing them in water or an ethanol/water mixture is common.[1][11]
-
Temperature: Gently warming the solution can sometimes help dissolve saponin extracts, but be cautious as high temperatures can degrade some saponins.[12][13]
-
pH Adjustment: For acidic saponins containing carboxyl groups, using a dilute alkaline solution can increase solubility by forming a salt.[]
-
Filtration: After dissolution, filter the solution to remove any insoluble particulate matter.
Quantitative Data: Critical Micelle Concentration (CMC)
The CMC is a critical parameter for understanding and controlling saponin aggregation. The values can vary widely depending on the saponin source, purity, and the conditions of the aqueous medium.
| Saponin Source | Method | Temperature (°C) | Buffer/Medium | CMC | Reference |
| Sapindus mukorossi | Conductivity, UV Absorption | Not Specified | Aqueous Solution | 0.045 wt% (~0.45 g/L) | [4] |
| Sapindus mukorossi | Not Specified | 20 | Deionized Water | 0.032 wt% (0.32 g/L) | [4] |
| Quillaja saponin | Surface Tension, Dye Solubilization | 25 (298 K) | Aqueous Solution | 0.5 - 0.8 g/L | [8][11] |
| Quillaja saponin | Pendant Drop | Not Specified | Unbuffered Solution (Air/Water) | 0.05 g/L | [3] |
| Quillaja saponin | Pendant Drop | Not Specified | Buffered Solution (Air/Water) | 0.01 g/L | [3] |
| Sisal (Agave sisalana) | Not Specified | Not Specified | Not Specified | ~1 - 4.3 g/L | [14] |
Experimental Protocols
Protocol 1: Preparation of a Saponin Stock Solution
This protocol provides a general method for preparing a saponin stock solution for use in assays.
-
Weighing: Accurately weigh the desired amount of purified saponin powder.
-
Initial Dissolution: Add a small volume of a suitable solvent. For many saponins, 70% ethanol in water is effective.[2][15] For acidic saponins, a dilute aqueous alkaline solution can be used.[]
-
Solubilization: Vortex or sonicate the mixture gently to aid dissolution. Gentle warming may be applied if necessary, but avoid high temperatures.[13]
-
Dilution: Once dissolved, bring the solution to the final desired volume using the appropriate assay buffer or solvent (e.g., doubly distilled water).[1]
-
Filtration: Filter the stock solution through a 0.22 µm filter to remove any remaining particulates and to sterilize the solution.
-
Storage: Store the stock solution in appropriate aliquots. For long-term storage, -20°C or -80°C is often recommended.[16] Avoid repeated freeze-thaw cycles.[17]
Protocol 2: Counter-Screen for Aggregation-Based Inhibition
This protocol, adapted from standard methods, helps determine if inhibition is due to aggregation by testing for sensitivity to a non-ionic detergent.[9][18]
-
Reagent Preparation:
-
Prepare your assay buffer in two versions: one without detergent and one containing 0.01% Triton X-100.
-
Prepare a concentrated stock of your enzyme.
-
Prepare a concentrated stock of your saponin compound and any control compounds.
-
-
Assay Setup (in parallel):
-
Plate 1 (No Detergent): To each well, add the assay buffer without detergent.
-
Plate 2 (+ Detergent): To each well, add the assay buffer containing 0.01% Triton X-100.
-
-
Add Saponin: Add the saponin compound (and controls) to the appropriate wells on both plates to achieve the final desired concentration. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Pre-incubation: Add the enzyme to all wells. Mix gently and incubate for 5-10 minutes. This allows time for potential aggregates to form and interact with the enzyme.[18]
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Activity: Monitor the reaction progress using a suitable plate reader.
-
Data Analysis: Compare the inhibition caused by the saponin in the absence and presence of Triton X-100. A significant reduction in inhibition in the presence of the detergent strongly suggests that the inhibitory activity is due to aggregation.
Visual Guides
Caption: Saponin monomers self-assemble into micelles above the CMC.
Caption: A logical workflow for troubleshooting saponin aggregation.
Caption: Workflow for a detergent-based aggregation counter-screen.
References
- 1. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. resources.dataphysics-instruments.com [resources.dataphysics-instruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances and Applications of Plant-Based Bioactive Saponins in Colloidal Multiphase Food Systems | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cauloside D stability under different pH and temperature conditions
Welcome to the technical support center for Cauloside D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Caulophyllum robustum[1]. It is recognized for its anti-inflammatory effects, which are exerted through the inhibition of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines[1][2].
Q2: What are the general recommendations for storing this compound?
A2: For solid this compound, storage at 4°C protected from light is recommended. If dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light to prevent degradation[1]. It is also advisable to aliquot the solution to avoid repeated freeze-thaw cycles[1].
Q3: How do pH and temperature generally affect the stability of triterpenoid saponins (B1172615) like this compound?
A3: The stability of triterpenoid saponins can be influenced by both pH and temperature. While some saponins are hydrolytically stable over a broad pH range (e.g., pH 2–10), extreme pH values can lead to hydrolysis of the glycosidic bonds[3]. Temperature is a critical factor; studies on saponins have shown that storage at lower temperatures (e.g., 10°C) results in significantly less degradation compared to room temperature (e.g., 26°C)[4][5][6]. Therefore, it is crucial to maintain low temperatures during storage and processing whenever possible.
Q4: What analytical methods are suitable for quantifying this compound to assess its stability?
A4: Due to their low UV absorption, triterpenoid saponins like this compound are often difficult to detect using standard HPLC-UV methods at higher wavelengths. The most common and effective methods for quantification are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[7]. UPLC (Ultra-Performance Liquid Chromatography) methods have also been developed for faster analysis[7].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound peak in HPLC analysis. | 1. Degradation: The compound may have degraded due to improper storage (e.g., high temperature, exposure to light) or harsh experimental conditions (e.g., extreme pH).2. Detection Method: this compound has poor UV absorbance. Using a standard UV detector may not provide sufficient sensitivity.3. Precipitation: The compound may have precipitated out of solution, especially in aqueous buffers if the solubility limit is exceeded. | 1. Review storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh solutions for analysis.2. Use an appropriate detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for reliable quantification[7].3. This compound is soluble in DMSO[1]. For aqueous solutions, ensure the final concentration of organic solvent is sufficient to maintain solubility. Sonication can aid in dissolution[1]. |
| Inconsistent results between experimental replicates. | 1. Incomplete Dissolution: this compound may not be fully dissolved, leading to variations in concentration.2. Variable Degradation: Inconsistent temperature or pH across samples can lead to different rates of degradation.3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and precipitation[1]. | 1. Ensure complete dissolution of the compound by vortexing and, if necessary, gentle heating or sonication. Visually inspect for any particulate matter.2. Use calibrated equipment and ensure uniform temperature and pH conditions for all samples during the experiment.3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitate forms when adding this compound stock solution to aqueous buffer. | Low Aqueous Solubility: Triterpenoid saponins can have limited solubility in aqueous solutions, especially at neutral or acidic pH[3]. | 1. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.2. Prepare a more dilute solution of this compound.3. Investigate the use of formulation aids such as cyclodextrins to improve solubility[1]. |
Below is a troubleshooting flowchart to help diagnose common issues encountered during this compound stability experiments.
Caption: Troubleshooting flowchart for this compound experiments.
Quantitative Data Summary
Table 1: Illustrative Stability of this compound in Solution Over 7 Days
| Temperature (°C) | pH | Solvent System | Estimated % Remaining this compound (Day 7) |
| 4 | 4.0 | 10% DMSO in Citrate (B86180) Buffer | >98% |
| 4 | 7.4 | 10% DMSO in PBS | >95% |
| 4 | 9.0 | 10% DMSO in Borate (B1201080) Buffer | >90% |
| 25 (Room Temp) | 4.0 | 10% DMSO in Citrate Buffer | ~90% |
| 25 (Room Temp) | 7.4 | 10% DMSO in PBS | ~85% |
| 25 (Room Temp) | 9.0 | 10% DMSO in Borate Buffer | ~75% |
| 37 | 7.4 | 10% DMSO in PBS | ~70% |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under various pH and temperature conditions using HPLC-ELSD/MS.
1. Materials and Reagents:
-
This compound (high purity standard)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Buffer solutions (e.g., citrate for pH 4, phosphate-buffered saline (PBS) for pH 7.4, borate for pH 9)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into single-use vials and store at -80°C.
3. Stability Study Setup:
-
For each condition (a specific pH and temperature), dilute the this compound stock solution with the corresponding buffer to a final working concentration (e.g., 100 µg/mL).
-
Ensure the final percentage of DMSO is consistent across all samples and low enough to not affect the buffer's pH.
-
Prepare a "Time 0" sample by immediately transferring an aliquot of the working solution to an HPLC vial and storing it at -80°C until analysis.
-
Incubate the remaining working solutions at their designated temperatures (e.g., 4°C, 25°C, 37°C).
4. Sample Collection:
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each incubation condition.
-
Transfer the aliquot to an HPLC vial and immediately store it at -80°C to halt any further degradation until analysis.
5. HPLC-ELSD/MS Analysis:
-
Thaw all samples (including Time 0) just before analysis.
-
Analyze the samples using a validated HPLC-ELSD or HPLC-MS method. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile[7].
-
Quantify the peak area of this compound in each sample.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample for each condition.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
Below is a diagram illustrating the experimental workflow for the stability assessment.
Caption: Workflow for this compound stability testing.
Signaling Pathway Context
The stability of this compound is paramount for its biological activity. As an anti-inflammatory agent, it acts by inhibiting key signaling pathways. Degradation of the compound can lead to a loss of this activity, resulting in unreliable experimental outcomes. The diagram below illustrates the targeted pathway.
Caption: this compound's role in inhibiting inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 12672-45-6 | MOLNOVA [molnova.cn]
- 3. researchgate.net [researchgate.net]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 5. [PDF] Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Cauloside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cauloside D.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1] When analyzing this compound in complex biological matrices such as plasma, endogenous components like phospholipids (B1166683) and salts are major contributors to these effects.[2]
Q2: How can I determine if my LC-MS analysis of this compound is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column Infusion: A standard solution of this compound is continuously infused into the LC flow after the analytical column while a blank matrix extract is injected. A significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-extraction Spike: The analytical response of this compound in a clean solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses is known as the matrix factor. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1]
Q3: What are the most common sources of matrix effects in the analysis of this compound?
A3: Common sources of matrix effects for triterpenoid (B12794562) saponins (B1172615) like this compound include:
-
Endogenous compounds: In biological samples, phospholipids, salts, and other metabolites can interfere with ionization.[2]
-
Exogenous compounds: In plant extracts, pigments, other saponins, and phenolic compounds can be sources of interference.
-
Sample preparation reagents: Buffers, salts, and detergents, if not adequately removed, can contribute to matrix effects.
-
Chromatographic conditions: Co-elution of matrix components with this compound is a primary driver of matrix effects.
Q4: Can the choice of ionization technique influence matrix effects for this compound?
A4: Yes. For triterpenoid saponins, electrospray ionization (ESI) is commonly used due to their polarity. However, ESI is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] This is because ESI is more sensitive to changes in droplet surface tension and charge competition caused by co-eluting compounds. Optimization of ESI source parameters is crucial. For saponins, negative ionization mode often provides a better response and can be less prone to certain types of matrix interference.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent, try different additives like formic acid or ammonium (B1175870) acetate). Consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Low Signal Intensity or High Noise | Significant ion suppression. | Enhance sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Dilute the sample if sensitivity allows. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, use a structurally similar analog that co-elutes. Prepare matrix-matched calibration standards to compensate for consistent matrix effects. |
| High Signal Intensity (Ion Enhancement) | Co-eluting compounds are enhancing the ionization of this compound. | Improve chromatographic separation to resolve this compound from the enhancing compounds. Modify the sample preparation to remove the specific interfering substances. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery in the LC-MS analysis of triterpenoid saponins, which are structurally related to this compound. This data can serve as a benchmark for your experiments.
Table 1: Matrix Effect and Recovery Data for Triterpenoid Saponins in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Triterpenoid Saponin (B1150181) A | 5 | 92.5 ± 4.1 | 88.2 ± 5.3 |
| 50 | 95.1 ± 3.8 | 90.1 ± 4.7 | |
| 500 | 97.3 ± 2.9 | 91.5 ± 3.9 | |
| Triterpenoid Saponin B | 10 | 89.7 ± 6.2 | 85.4 ± 7.1 |
| 100 | 91.3 ± 5.5 | 87.9 ± 6.4 | |
| 1000 | 93.8 ± 4.7 | 89.6 ± 5.8 |
Data adapted from studies on various triterpenoid saponins in rat plasma. A matrix effect close to 100% indicates minimal effect.[5][6] High and consistent recovery is crucial for accurate quantification.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Plasma
This protocol is a general method for the simple and rapid extraction of triterpenoid saponins from plasma.
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (a structurally similar saponin or a stable isotope-labeled standard). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner this compound Samples
This protocol provides a more thorough cleanup for complex matrices, which can significantly reduce matrix effects.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and vortex.
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: General workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous determination of triterpenoid saponins in dog plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of total saponin of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Simultaneous quantification of triterpenoid saponins in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study after oral total saponin of Aralia elata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cauloside D for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Cauloside D in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? this compound is a triterpenoid (B12794562) saponin, a class of natural compounds with an amphiphilic structure.[1] In many cancer cell lines, its primary mechanism of action is the induction of apoptosis (programmed cell death).[2][3] This process involves the activation of specific cellular signaling pathways that lead to controlled cell dismantling and elimination.
2. How should I prepare a stock solution of this compound? Due to its poor water solubility, this compound should first be dissolved in an organic solvent to create a high-concentration stock solution.[1][4] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1][5]
Stock Solution Preparation Guide:
-
Procedure : Accurately weigh the this compound and add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-100 mM).[5] To ensure it is fully dissolved, vortex the solution and use brief sonication in a water bath if necessary.[1]
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5] When stored at -80°C, the stock solution is stable for up to 6 months.[5]
3. What is a good starting concentration range for my experiments? The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. A common starting point for cytotoxicity screening is a dose-response experiment with concentrations ranging from 1 µM to 50 µM . For particularly sensitive or resistant cell lines, this range may need to be adjusted.
4. What signaling pathways are targeted by this compound? this compound can induce the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria. It involves the activation of pro-apoptotic proteins (like Bax) and the inhibition of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately resulting in cell death.[3]
Caption: Intrinsic apoptosis pathway modulated by this compound.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Observable Effect | Concentration too low: The cell line may be resistant. | Test a wider and higher concentration range (e.g., up to 100 µM).[6] |
| Compound precipitation: Poor solubility in the final culture medium. | Ensure the final DMSO concentration is kept low (<0.5%) and perform serial dilutions.[7] Visually inspect wells for precipitates. | |
| Degraded compound: Improper storage or repeated freeze-thaw cycles of the stock solution. | Use a fresh aliquot of the stock solution. Store aliquots at -80°C for long-term stability.[5] | |
| High Cell Death (Even at Low Concentrations) | High cell sensitivity: The cell line is very responsive to this compound. | Test a lower concentration range (e.g., 0.01 µM to 10 µM). |
| DMSO toxicity: Final DMSO concentration is too high for the cells. | Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). Always run a vehicle control (media + highest DMSO concentration) to verify.[7] | |
| Inconsistent or Irreproducible Results | Uneven cell seeding: Variability in cell numbers across wells. | Ensure a homogeneous cell suspension is created before plating. Avoid seeding cells in the perimeter wells of the plate to mitigate the "edge effect".[6][8] |
| Variable incubation times: Inconsistent exposure to the compound. | Standardize the incubation period (e.g., 24, 48, 72 hours) across all experiments. | |
| Cell passage number: Cells at high passage numbers can have altered phenotypes. | Use cells within a consistent and defined passage number range for all experiments.[6] |
Experimental Protocol: Determining IC50 with an MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] The assay measures the reduction of the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by metabolically active cells.[8][9] This protocol provides a workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Methodology
-
Cell Seeding : In a 96-well plate, seed cells at a density of 5,000–10,000 cells per well in 100 µL of culture medium.[6] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment : Prepare serial dilutions of this compound from your DMSO stock solution in fresh culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Be sure to include:
-
Untreated Control : Cells in medium only.
-
Vehicle Control : Cells in medium with the highest concentration of DMSO used in the dilutions.[6]
-
-
Incubation : Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6][10]
-
Formazan Formation : Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[10]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.[9]
-
Absorbance Reading : Measure the absorbance of each well using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[8]
-
Data Analysis :
-
Subtract the absorbance of a blank well (medium, MTT, and DMSO only) from all readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of apoptosis in human cancer cells by a Bacillus lipopeptide bacillomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure Cauloside D
Welcome to the technical support center for the isolation and purification of Cauloside D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound and other triterpenoid (B12794562) saponins (B1172615).
Question: My crude extract has a low yield of this compound. What are the possible causes and solutions?
Answer: Low yields of this compound can be attributed to several factors, from the starting plant material to the extraction methodology. Plant material variability, including the species, age, and growing conditions, significantly impacts the saponin (B1150181) content. The choice of extraction method and solvent is also critical. Traditional maceration may be less efficient.[1]
To improve your yield, consider the following:
-
Optimize Extraction Parameters: Techniques like ultrasound-assisted extraction (UAE) have demonstrated higher efficiency for similar compounds.[1] Response surface methodology (RSM) can be employed to systematically optimize parameters such as the solvent-to-material ratio, extraction time, and temperature.
-
Plant Source and Part: this compound is primarily isolated from Caulophyllum robustum Maxim and Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd.[2] Ensure you are using the correct plant part, typically the roots and rhizomes for C. robustum, as saponin concentration can vary throughout the plant.
Question: My saponin extract is highly viscous and difficult to work with. How can I resolve this?
Answer: High viscosity in saponin extracts is often due to the co-extraction of polysaccharides.[1] To address this, you can implement the following strategies:
-
Pre-extraction: Perform a pre-extraction step with less polar solvents to remove some of the interfering compounds before the main extraction.
-
Enzymatic Hydrolysis: Use enzymes to break down the polysaccharides. However, this requires careful optimization to avoid degrading the this compound.
-
Precipitation: Utilize a suitable anti-solvent to selectively precipitate either the saponins or the polysaccharides.
Question: I am experiencing poor separation of saponins on my silica (B1680970) gel column, with significant peak tailing. What can I do?
Answer: Peak tailing and poor resolution are common when purifying polar compounds like saponins on silica gel due to their structural similarities.[1] Here are some troubleshooting steps:
-
Solvent System Optimization: The mobile phase is crucial for good separation. A common solvent system for saponins is a mixture of chloroform, methanol, and water.[1] Systematically varying the proportions of these solvents can significantly improve separation.
-
Mobile Phase Additives: Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can sometimes improve the peak shape by suppressing the ionization of functional groups on the saponins.
Question: My this compound is not eluting from the reversed-phase (C18) column, or the recovery is very low. What is happening?
Answer: Several factors could be causing poor recovery from a C18 column:
-
Precipitation on the Column: Saponins may precipitate if the sample is loaded in a solvent that is too weak (i.e., too aqueous). Ensure the sample is fully dissolved in the initial mobile phase before injection.[1]
-
Irreversible Adsorption: Highly hydrophobic saponins can sometimes irreversibly adsorb to the stationary phase. If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase, such as a C8 or a phenyl column.
Question: I am struggling to crystallize my purified this compound. What factors should I consider?
Answer: Crystallization of saponins can be challenging. Consider the following factors:
-
Purity: Ensure your this compound is highly pure, as impurities can inhibit crystallization.
-
Solvent System: Experiment with different solvent and anti-solvent combinations to find a system where this compound is sparingly soluble.
-
Temperature: Temperature can significantly impact solubility and the rate of crystallization. Try setting up crystallizations at different temperatures, such as room temperature and 4°C.[1]
-
Seeding: If you have a small number of crystals, adding them to a supersaturated solution (seeding) can help initiate the crystallization process.[1]
Frequently Asked Questions (FAQs)
What are the primary natural sources of this compound? this compound is a triterpene glycoside that has been isolated from Caulophyllum robustum Maxim and Hedera nepalensis K. Koch var. sinensis (Tobl.) Rehd.[2]
What are the key chemical properties of this compound? this compound is a solid, white to off-white in color, with a molecular formula of C53H86O22 and a molecular weight of 1075.24.[2][3][4] It is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]
What is a typical yield for this compound? The yield of this compound can vary significantly based on the plant source and isolation procedure. In one study on blue cohosh, this compound constituted 4.8% of the crude saponin extract.[5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the isolation of this compound and similar saponins.
| Parameter | Value | Source Plant/Compound | Reference |
| Extraction | |||
| Starting Material | 5 kg of roots and rhizomes | Caulophyllum robustum | [6] |
| Extraction Solvent | 15 L of 70% ethanol (B145695) (repeated 3 times) | Caulophyllum robustum | [6] |
| Crude Residue Yield | 413.2 g | Caulophyllum robustum | [6] |
| Purification | |||
| Semi-preparative HPLC Mobile Phase | Methanol-Water (70:30) | Saponins from C. robustum | [6] |
| Semi-preparative HPLC Flow Rate | 8.0 mL/min | Saponins from C. robustum | [6] |
| Yield | |||
| This compound Content in Crude Saponin | 4.8% | Blue Cohosh | [5] |
Experimental Protocols
Detailed Protocol for the Isolation of Triterpenoid Saponins from Caulophyllum robustum
This protocol is adapted from a study on the chemical constituents of Caulophyllum robustum and can be used for the isolation of this compound.[6]
1. Extraction
-
Chop 5 kg of the roots and rhizomes of Caulophyllum robustum into small pieces.
-
Extract the plant material with 15 L of 70% ethanol at a reflux temperature of 85°C for 2 hours. Repeat this extraction three times.
-
Combine the extracts and concentrate them using a rotary evaporator to obtain a residue (approximately 413.2 g).
2. Liquid-Liquid Partitioning
-
Disperse the residue in an equal volume of water.
-
Partition the aqueous solution successively with petroleum ether and then with n-butanol.
-
Collect the n-butanol fraction, which will contain the saponins.
3. Column Chromatography (Initial Fractionation)
-
Subject the n-butanol fraction to column chromatography on a Sephadex LH-20 column.
-
Elute with an appropriate solvent system (e.g., CHCl3-MeOH, 1:1) to yield several subfractions.
4. Further Purification (ODS and Semi-preparative HPLC)
-
Process the saponin-containing subfractions on an ODS (Octadecylsilyl) column.
-
Further purify the resulting fractions by semi-preparative HPLC using a mobile phase such as Methanol-Water (70:30) at a flow rate of 8.0 mL/min to isolate the pure saponins.[6]
Visualizations
Caption: Experimental workflow for the isolation of pure this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [precision.fda.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Cauloside D Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the yield of Cauloside D from its natural sources, primarily plants of the Caulophyllum genus. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound, a triterpenoid (B12794562) saponin (B1150181), is predominantly isolated from the roots and rhizomes of plants belonging to the Caulophyllum genus. The two most well-documented species are Caulophyllum robustum Maxim and Caulophyllum thalictroides (L.) Michx., commonly known as blue cohosh.
Q2: What is a typical yield of this compound from these plant sources?
A2: The yield of this compound can vary significantly based on the plant's age, growing conditions, and the extraction and purification methods employed. However, studies have shown that this compound can constitute a significant portion of the total saponin content. For instance, in one study, this compound represented 4.8% of the crude saponin fraction isolated from blue cohosh. The total triterpene saponin content in the roots and rhizomes of Caulophyllum can be as high as 7.46% of the total dry weight.
Q3: Which solvents are most effective for extracting this compound?
A3: Methanol (B129727) and aqueous ethanol (B145695) solutions are the most commonly used and effective solvents for extracting triterpenoid saponins (B1172615) like this compound from Caulophyllum species. Reflux extraction with 70% ethanol is a frequently cited method.[1] The polarity of the solvent is crucial, and optimization of the ethanol concentration is a key factor in maximizing the yield.
Q4: What are the recommended methods for purifying this compound?
A4: A multi-step chromatographic approach is typically necessary for the purification of this compound. This often involves:
-
Initial fractionation: Using techniques like liquid-liquid partitioning (e.g., with n-butanol) to enrich the saponin content.
-
Column chromatography: Employing various stationary phases such as silica (B1680970) gel, Sephadex LH-20, and octadecylsilane (B103800) (ODS) to separate this compound from other saponins and impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used as a final polishing step to achieve high purity.
Q5: How can I quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a common and effective method for quantifying this compound, as saponins often lack a strong UV chromophore. Ultra-Performance Liquid Chromatography (UPLC) with ELSD or Mass Spectrometry (MS) can also be used for more rapid and sensitive analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Low Yield of Crude Saponin Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall extract weight. | Inefficient Extraction: Suboptimal solvent, temperature, or extraction time. | 1. Optimize Solvent: Test different concentrations of aqueous ethanol (e.g., 50%, 70%, 90%).2. Increase Temperature: Employ reflux extraction at a controlled temperature (e.g., 85°C for 70% ethanol).[1]3. Extend Extraction Time: Increase the duration of each extraction cycle or the number of extraction cycles. |
| Poor Plant Material Quality: Low saponin content in the source material due to age, harvest time, or storage conditions. | 1. Source Verification: Ensure proper identification and quality of the plant material.2. Drying and Storage: Properly dry and store the plant material to prevent degradation of saponins. |
Difficulties in Column Chromatography Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor Separation of Saponins: Co-elution of this compound with other structurally similar saponins. | Inappropriate Stationary Phase: The selected column packing is not providing adequate resolution. | 1. Vary Stationary Phases: Experiment with different stationary phases like silica gel, Sephadex LH-20, and C18 reversed-phase silica.2. Combine Techniques: Use a combination of different chromatography techniques (e.g., silica gel followed by Sephadex LH-20). |
| Suboptimal Mobile Phase: The solvent system does not have the correct polarity to effectively separate the saponins. | 1. Gradient Elution: Employ a gradient of increasing solvent polarity (e.g., increasing methanol in a chloroform-methanol mixture for silica gel).2. Solvent System Screening: Systematically test different solvent combinations and ratios. | |
| Peak Tailing in HPLC: Broad, asymmetric peaks leading to poor resolution and inaccurate quantification. | Secondary Interactions with Stationary Phase: Unwanted interactions between the saponin and the column packing material. | 1. Mobile Phase Additives: Add a small amount of an acid (e.g., acetic acid or formic acid) or a base to the mobile phase to suppress ionization of the saponins.2. Column Choice: Use a column with end-capping to minimize interactions with residual silanol (B1196071) groups. |
| Irreversible Adsorption of Saponins: The compound sticks to the column and does not elute. | Strong Hydrophobic Interactions: Highly hydrophobic saponins can bind strongly to reversed-phase columns. | 1. Stronger Elution Solvent: Increase the percentage of the organic solvent in the mobile phase.2. Alternative Stationary Phase: Consider using a different stationary phase with a shorter alkyl chain (e.g., C8). |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Caulophyllum robustum
This protocol is adapted from a study that successfully isolated various triterpenoid saponins from C. robustum.[1]
-
Plant Material Preparation:
-
Start with 5 kg of dried and chopped roots and rhizomes of Caulophyllum robustum.
-
-
Extraction:
-
Place the plant material in a large reflux apparatus.
-
Add 15 L of 70% ethanol.
-
Heat the mixture to a reflux temperature of 85°C and maintain for 2 hours.
-
Repeat the extraction process three times with fresh solvent each time.
-
Combine the extracts from all three cycles.
-
-
Concentration:
-
Concentrate the combined extracts using a rotary evaporator under reduced pressure to obtain a residue. A typical yield of residue from 5 kg of plant material is approximately 413.2 g.[1]
-
-
Liquid-Liquid Partitioning:
-
Disperse the residue in an equal volume of water.
-
Perform an initial extraction with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction.
-
Subsequently, partition the aqueous layer with n-butanol. Repeat this step multiple times.
-
Combine the n-butanol fractions and concentrate them using a rotary evaporator to yield the crude saponin fraction (approximately 202.6 g from the initial 413.2 g of residue).[1]
-
Protocol 2: Column Chromatography Purification of this compound
This protocol outlines a general multi-step column chromatography procedure for the isolation of this compound from the crude saponin fraction.
-
Silica Gel Chromatography (Initial Separation):
-
Pack a large glass column with silica gel.
-
Dissolve the crude saponin fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common system is a gradient of chloroform-methanol-water.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Sephadex LH-20 Chromatography (Size Exclusion):
-
Combine the this compound-rich fractions from the silica gel column and concentrate them.
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the concentrated fraction in methanol and load it onto the column.
-
Elute with methanol. This step helps to separate compounds based on their molecular size.
-
Collect and analyze fractions as described above.
-
-
Octadecylsilane (ODS) Column Chromatography (Reversed-Phase):
-
Pool and concentrate the fractions containing this compound from the Sephadex LH-20 column.
-
Pack a column with ODS (C18) silica.
-
Dissolve the sample in the initial mobile phase (e.g., a mixture of methanol and water).
-
Elute the column with a gradient of increasing methanol concentration in water (e.g., starting from 60:40 and increasing to 70:30 methanol:water).
-
Collect fractions and analyze for the presence of pure this compound.
-
-
Preparative HPLC (Final Polishing):
-
For obtaining highly pure this compound, a final purification step using preparative HPLC with a C18 column is recommended.
-
Use a mobile phase of methanol and water, with the specific ratio optimized to achieve the best separation.
-
Quantitative Data Summary
The following table provides an illustrative summary of potential yields at different stages of the extraction and purification process, based on literature values. Note that actual yields will vary depending on the specific experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Plant Material | C. robustum (5 kg) | C. thalictroides (1 kg) | C. robustum (1 kg) |
| Extraction Solvent | 70% Ethanol (Reflux) | 80% Methanol (Maceration) | 60% Ethanol (Ultrasonic) |
| Crude Saponin Fraction Yield | ~200 g | ~35 g | ~45 g |
| Estimated this compound in Crude Fraction | ~9.6 g (assuming 4.8% of total saponins) | ~1.7 g (assuming 4.8% of total saponins) | ~2.2 g (assuming 4.8% of total saponins) |
| Final Purified this compound Yield (Post-Chromatography) | Variable, dependent on purification efficiency | Variable, dependent on purification efficiency | Variable, dependent on purification efficiency |
Visualizations
References
ensuring complete dissolution of Cauloside D for accurate dosing
This guide provides troubleshooting advice and answers to frequently asked questions to ensure the complete dissolution of Cauloside D for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL, though achieving this may require sonication.[1][2] It is crucial to use a new, anhydrous grade of DMSO, as absorbed water can significantly reduce the solubility of the compound.[1] this compound is also reported to be soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[3]
Q2: I observed a precipitate when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several steps to troubleshoot this problem:
-
Perform Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, dilute the stock solution in a stepwise manner, adding small amounts of the aqueous buffer to the stock solution before bringing it to the final volume.
-
Maintain a Low Final DMSO Concentration: For most cell culture experiments, the final concentration of DMSO should be less than 0.5% to avoid cytotoxicity.[4] Ensure your dilution scheme does not exceed this limit.
-
Use Pre-warmed Media: Adding the stock solution to a pre-warmed (e.g., 37°C) cell culture medium can help maintain solubility.
-
Consider Co-solvents: For challenging applications, co-solvents may be necessary, although this is more common for in vivo preparations. Formulations including PEG300, Tween-80, or SBE-β-CD can improve solubility in aqueous environments.[1]
Q3: Can I heat the solution to help dissolve this compound?
A3: Yes, gentle warming can be used to aid dissolution. If you observe precipitation or phase separation, warming the tube at 37°C and shaking it in an ultrasonic bath for a short period can help.[3] However, prolonged or excessive heating should be avoided as it may degrade the compound. The stability of this compound at elevated temperatures is not well-documented.
Q4: How can I confirm that my this compound is fully dissolved?
A4: A clear, particle-free solution upon visual inspection is the first indicator of complete dissolution. For more rigorous, quantitative confirmation, especially for sensitive dose-response studies, analytical methods such as High-Performance Liquid Chromatography (HPLC) would be required to measure the actual concentration in your prepared solutions.
Q5: What are the recommended storage conditions for this compound solutions?
A5: Powdered this compound should be stored at 4°C and protected from light.[1][5] Once dissolved in a solvent, stock solutions are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C, with protection from light.[1][6] It is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Aqueous working solutions are not recommended for storage for more than one day.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Notes |
| DMSO | 100 mg/mL (93.00 mM) | Requires sonication. Use of newly opened DMSO is recommended.[1][2] |
| DMSO | 90 mg/mL | Requires sonication.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.33 mM) | For in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.33 mM) | For in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.33 mM) | For in vivo use.[1] |
| Ethanol | ~5 mg/mL | Data for a similar saponin, Hederoside D2.[7] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | Data for a similar saponin, Hederoside D2.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 1075.24 g/mol ) in a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the calculated volume of anhydrous, new DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If particles are still visible, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][6]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Vortex gently.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration. This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix gently by inverting the tube or pipetting up and down. Do not vortex vigorously to avoid damaging media components.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store aqueous dilutions.[7]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for incomplete dissolution.
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS:12672-45-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating the Hemolytic Activity of Cauloside D in Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with Cauloside D. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of its inherent hemolytic activity in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hemolysis?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from plants such as Caulophyllum robustum[1]. Like other saponins (B1172615), this compound is an amphiphilic molecule, possessing both a water-loving (hydrophilic) sugar component and a fat-loving (hydrophobic) sapogenin core[2]. This structure allows it to interact with and insert into the cholesterol-rich plasma membranes of red blood cells (erythrocytes)[2]. This interaction disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, including hemoglobin. This process is known as hemolysis[2].
Q2: How can I quantify the hemolytic activity of my this compound sample?
The most common method to quantify hemolytic activity is to determine the HD50 value. The HD50 is the concentration of a substance that causes 50% hemolysis of a standardized red blood cell (RBC) suspension[2]. This is typically measured by incubating various concentrations of this compound with a suspension of RBCs and then quantifying the amount of hemoglobin released into the supernatant using a spectrophotometer[2][3]. The absorbance is read at a wavelength where hemoglobin has a distinct peak, such as 415 nm or 540 nm[4][5].
Q3: What are the primary strategies to mitigate this compound-induced hemolysis in my experiments?
There are three main strategies to counteract the hemolytic activity of this compound:
-
Competitive Inhibition: Introducing agents that compete with the erythrocyte membrane for interaction with this compound.
-
Formulation-Based Mitigation: Encapsulating this compound in a delivery system to prevent its direct interaction with red blood cell membranes.
-
Methodological Adjustments: Modifying experimental parameters to minimize the extent of hemolysis.
These strategies are discussed in detail in the Troubleshooting Guide below.
Q4: Can the hemolytic activity of this compound interfere with non-hemolytic assays, such as cytotoxicity studies on cancer cell lines?
Yes, hemolysis can interfere with other assays in several ways[2]:
-
Release of Intracellular Components: Hemolysis releases intracellular components from red blood cells that can interfere with assay reagents or detection methods (e.g., colorimetric or fluorometric readouts).
-
Cytotoxicity of Hemolysis By-products: By-products of hemolysis can be cytotoxic to other cell types in your experiment, leading to inaccurate results.
-
Direct Assay Interference: Saponins themselves can sometimes directly interact with assay reagents. It is advisable to perform a cell-free assay compatibility check to rule out non-specific interactions[2].
Troubleshooting Guide
Problem 1: High background hemolysis or inconsistent results in the hemolysis assay.
-
Possible Cause: Variability in the red blood cell source, concentration, or experimental conditions.
-
Solution:
-
Standardize RBCs: Use red blood cells from the same species and, if possible, the same donor for a set of experiments, as hemolytic susceptibility can vary[2]. Prepare a fresh RBC suspension for each experiment.
-
Control Erythrocyte Concentration: Maintain a consistent erythrocyte concentration (e.g., a 2% or 3% suspension) across all assays[2].
-
Maintain Isotonic Conditions: Ensure that all buffers, such as Phosphate-Buffered Saline (PBS), are isotonic to prevent osmotic lysis of the red blood cells[2].
-
Consistent Incubation Parameters: Use a consistent incubation time and temperature for all samples[2].
-
Problem 2: this compound is causing significant hemolysis, interfering with the primary experimental endpoint.
Here are several mitigation strategies you can employ:
-
Principle: Since saponins primarily interact with cholesterol in the erythrocyte membrane, pre-incubating this compound with a solution of cholesterol can neutralize its hemolytic activity[2][6].
-
Troubleshooting:
-
Sub-optimal Inhibition: The concentration of cholesterol may be too low. You may need to empirically determine the optimal molar ratio of cholesterol to this compound.
-
Precipitation: Cholesterol has low aqueous solubility. Prepare a stock solution in an appropriate solvent (e.g., ethanol) and add it to your this compound solution with vigorous mixing. The final solvent concentration should be low enough to not affect the assay.
-
-
Principle: Serum albumin and lecithin (B1663433) have been shown to inhibit saponin-induced hemolysis, likely by binding to the saponin and preventing its interaction with the erythrocyte membrane[2].
-
Troubleshooting:
-
Principle: Encapsulating this compound within liposomes can prevent its direct contact with red blood cell membranes, thereby significantly reducing its hemolytic activity[9]. This is a common strategy for improving the therapeutic index of drugs with off-target effects.
-
Troubleshooting:
-
Low Encapsulation Efficiency: Optimize the liposome (B1194612) preparation method to ensure a high percentage of this compound is successfully encapsulated. Factors to consider include the lipid composition, drug-to-lipid ratio, and hydration buffer[10][11].
-
Liposome Instability: The presence of cholesterol in the liposomal bilayer can improve stability and reduce drug leakage[11].
-
Quantitative Data Summary
| Saponin/Derivative | HD50 (µM) | Source Organism/Modification | Reference |
| Pulsatilla Saponin D | 6.3 | Pulsatilla koreana | [2] |
| Pulsatilla Saponin D Derivative 4 | 239 | 11-oxo group addition | [2] |
| Pulsatilla Saponin D Derivative 7 | 290-308 | C-28 COOH group in amide | [2] |
| Pulsatilla Saponin D Derivative 10 | 290-308 | C-28 COOH group in lactone | [2] |
| Pulsatilla Saponin D Derivative 11 | 290-308 | C-28 COOH group in lactone | [2] |
| Hederagenin Derivatives (13-18) | > 500 | C-28 COOH linked to aminoalkanoic acids | [2] |
Experimental Protocols
Protocol 1: Determination of Hemolytic Activity (HD50)
This protocol outlines a general procedure for determining the HD50 value of this compound.
Materials:
-
Freshly collected whole blood with an anticoagulant (e.g., EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Triton X-100 (for positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge whole blood at 800 x g for 15 minutes to pellet the RBCs[2].
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging at 800 x g for 10 minutes after each wash.
-
Resuspend the washed RBCs in PBS to make a 2% (v/v) suspension.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of your this compound solution in PBS.
-
For the negative control (0% hemolysis), add PBS only.
-
For the positive control (100% hemolysis), add a final concentration of 1% Triton X-100.
-
Add the 2% RBC suspension to each well to achieve a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the this compound concentration and determine the HD50 value from the resulting dose-response curve.
-
Protocol 2: Liposomal Encapsulation of this compound by Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic compound like the aglycone of this compound within liposomes.
Materials:
-
Lecithin (e.g., from soy)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve lecithin, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for lecithin to cholesterol is 2:1[12]. The drug-to-lipid ratio will need to be optimized.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask[11].
-
Continue evaporation under vacuum to remove all residual organic solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final liposome concentration.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will cause the lipid film to swell and form multilamellar vesicles (MLVs)[10].
-
-
Size Reduction (Sonication/Extrusion):
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation[10].
-
Visualizations
Caption: Mechanism of this compound-induced hemolysis.
Caption: Workflow for mitigating this compound hemolytic activity.
Caption: Liposomal encapsulation of this compound workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haemoscan.com [haemoscan.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. THE MECHANISM OF THE INHIBITION OF HEMOLYSIS: III. INHIBITION BY SOLS OF SUBSTANCES RELATED TO CHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the albumin concentration and temperature on the lysis of human erythrocytes by sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albumin inhibits hemolysis of erythrocytes induced by ethanolamine oleate during endoscopic injection sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. biorxiv.org [biorxiv.org]
- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Effects of Cauloside D and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Cauloside D, a natural triterpenoid (B12794562) saponin, and dexamethasone (B1670325), a potent synthetic corticosteroid. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.
Introduction: Two Anti-Inflammatory Agents
This compound is a triterpenoid glycoside found in plants such as Caulophyllum robustum[1]. It is recognized for its anti-inflammatory effects, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines[1].
Dexamethasone is a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties[2]. It is widely used in clinical practice to treat a variety of inflammatory conditions. Its mechanism of action is well-characterized and involves the regulation of gene expression through the glucocorticoid receptor[2].
Mechanisms of Action: A Tale of Two Pathways
While both compounds exhibit anti-inflammatory effects, their primary mechanisms of action differ significantly. Dexamethasone has a broad, systemic effect, whereas this compound appears to target more specific inflammatory pathways.
Dexamethasone: Broad Genomic Regulation
Dexamethasone exerts its anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression in two main ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), preventing the expression of inflammatory genes[2].
This dual action leads to a widespread reduction in the production of inflammatory mediators, including cytokines, chemokines, and enzymes like iNOS[2][3].
This compound: Targeted Inhibition of Inflammatory Mediators
The anti-inflammatory action of this compound is more targeted. It has been shown to inhibit the expression of iNOS and pro-inflammatory cytokines[1]. This inhibition is likely mediated through the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.
Furthermore, evidence suggests that both this compound and dexamethasone can modulate the NLRP3 inflammasome , a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18[1][4][5]. Dexamethasone has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators[1][4]. While the precise mechanism of this compound's interaction with the NLRP3 inflammasome requires further elucidation, its ability to inhibit pro-inflammatory cytokines suggests a potential role in modulating this pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Analysis of the Bioactivity of Cauloside D and Cauloside C
For Researchers, Scientists, and Drug Development Professionals
Cauloside D and Cauloside C, two prominent triterpenoid (B12794562) saponins (B1172615) isolated from the medicinal plant Blue Cohosh (Caulophyllum robustum), have garnered attention for their anti-inflammatory properties. Both compounds have been shown to inhibit the production of key inflammatory mediators. This guide provides a detailed comparison of their bioactivities, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Quantitative Bioactivity Comparison
The most direct comparative data on the anti-inflammatory effects of this compound and Cauloside C comes from a study by Lee et al. (2012) utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells as an in vitro model of inflammation. The findings, summarized below, indicate a superior inhibitory potency of this compound across several key inflammatory markers.
| Bioactivity Parameter | Cauloside C | This compound | Key Observation |
| Inhibition of Nitric Oxide (NO) Production | |||
| at 1 µg/mL | ~15% inhibition | ~20% inhibition | This compound exhibits slightly greater inhibition at lower concentrations. |
| at 5 µg/mL | ~25% inhibition | ~35% inhibition | The difference in inhibitory activity becomes more pronounced at this concentration. |
| at 10 µg/mL | ~40% inhibition | ~55% inhibition | This compound demonstrates significantly stronger NO suppression. |
| at 50 µg/mL | ~60% inhibition | ~75% inhibition | Both compounds are potent at higher concentrations, with this compound maintaining a clear advantage. |
| Inhibition of Inducible Nitric Oxide Synthase (iNOS) Protein Expression | |||
| at 50 µg/mL | Moderate suppression | Strong suppression | This compound is more effective at reducing the expression of the iNOS enzyme.[1] |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Protein Expression | |||
| at 50 µg/mL | Moderate suppression | Strong suppression | This compound shows a more potent inhibitory effect on this pro-inflammatory cytokine.[1] |
| Inhibition of Interleukin-6 (IL-6) Protein Expression | |||
| at 50 µg/mL | Moderate suppression | Strong suppression | Consistent with other markers, this compound is a more potent inhibitor of IL-6 expression.[1] |
Note: The quantitative data presented in this table are estimations derived from the graphical representations in Lee et al., Evidence-Based Complementary and Alternative Medicine, 2012.
Experimental Methodologies
The following protocols provide a detailed overview of the experimental procedures employed to assess the bioactivities of Cauloside C and this compound.
Cell Culture and Stimulation
-
Cell Line: Murine BV2 microglial cells.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified 5% CO₂ atmosphere.
-
Experimental Treatment: Cells were pre-treated with varying concentrations of Cauloside C or this compound for 1 hour, followed by stimulation with 100 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitric oxide, a key inflammatory mediator, was determined by measuring its stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reaction.
-
Protocol:
-
Following a 24-hour incubation period, 50 µL of the cell culture medium was collected.
-
The collected supernatant was mixed with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
The mixture was incubated for 10 minutes at room temperature to allow for color development.
-
The absorbance was measured at 540 nm using a microplate reader.
-
A standard curve was generated using known concentrations of sodium nitrite to quantify the nitrite levels in the samples.
-
Western Blot Analysis of iNOS, TNF-α, and IL-6
-
Principle: This technique was used to determine the protein expression levels of iNOS, TNF-α, and IL-6 within the cells.
-
Protocol:
-
Cell Lysis: After the treatment period, cells were washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in each cell lysate was determined using a bicinchoninic acid (BCA) protein assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample were separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific to iNOS, TNF-α, and IL-6. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
Secondary Antibody Incubation and Detection: The membrane was washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software and normalized to the corresponding loading control to determine the relative protein expression.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the experimental approach used to compare the bioactivities of this compound and Cauloside C.
Caption: LPS-induced inflammatory signaling cascade and putative targets of Caulosides C and D.
Caption: Experimental workflow for the comparative bioactivity analysis of Cauloside C and D.
References
Navigating the Anti-Inflammatory Landscape: A Comparative Analysis of Cauloside D in Primary Cells
For researchers, scientists, and drug development professionals, understanding the efficacy of novel anti-inflammatory compounds in clinically relevant cell models is paramount. This guide provides a comparative overview of the anti-inflammatory activity of Cauloside D, a triterpene glycoside, with a focus on its validation in primary cells. Due to a lack of specific quantitative data for this compound in primary cell cultures in publicly available literature, this guide establishes a framework for its evaluation by comparing it with other well-characterized anti-inflammatory agents, including the saponin (B1150181) Saikosaponin D, the flavonoid Luteolin, and the corticosteroid Dexamethasone.
Comparative Efficacy of Anti-Inflammatory Compounds in Primary Cells
The following table summarizes the anti-inflammatory effects of selected compounds in primary macrophage and neutrophil cultures. The data highlights the cell type, inflammatory stimulus, the mediator being measured, and the quantitative outcomes, offering a baseline for assessing novel compounds like this compound.
| Compound | Primary Cell Type | Inflammatory Stimulus | Mediator Measured | Efficacy (IC50 or % Inhibition) |
| This compound | Data Not Available | - | - | - |
| Saikosaponin D | Primary Mouse Microglia | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | Significant reduction in cytokine levels |
| Luteolin | Primary Mouse Alveolar Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, iNOS, COX-2 | Dose-dependent inhibition of inflammatory gene expression |
| Dexamethasone | Primary Mouse Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent inhibition of TNF-α secretion |
| Dexamethasone | Primary Human Monocyte-Derived Macrophages | Lipopolysaccharide (LPS) | Pro-inflammatory mediators | Broad suppression of inflammatory responses |
Experimental Protocols for Validation in Primary Cells
To facilitate the validation of this compound's anti-inflammatory activity, detailed methodologies for key in vitro experiments are provided below. These protocols are standard in the field and are essential for generating robust and comparable data.
Isolation and Culture of Primary Macrophages
Primary macrophages can be sourced from bone marrow (Bone Marrow-Derived Macrophages, BMDMs) or peritoneal lavage.
-
Harvesting Bone Marrow: Euthanize a mouse and sterilize the hind legs. Dissect the femur and tibia and flush the bone marrow with sterile RPMI-1640 medium.
-
Cell Culture: Disperse the bone marrow cells by passing them through a syringe. Culture the cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into macrophages.
-
Peritoneal Macrophage Isolation: Inject sterile thioglycollate broth into the peritoneal cavity of a mouse. After 3-4 days, lavage the peritoneal cavity with cold PBS to collect the elicited macrophages.
In Vitro Anti-Inflammatory Assays
-
Cell Treatment: Plate the differentiated primary macrophages in 96-well plates. Pre-treat the cells with varying concentrations of this compound or comparator compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the cell culture and incubate for 24 hours.
-
Measurement of Nitric Oxide (NO): Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Cytokine Quantification (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Visualizing the Experimental and Mechanistic Framework
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for validating anti-inflammatory compounds and the key signaling pathways implicated in macrophage activation.
References
A Comparative Guide to Confirming the Purity of Commercially Available Cauloside D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercially available Cauloside D, a triterpenoid (B12794562) glycoside with known anti-inflammatory properties. Given the critical importance of compound purity in research and drug development, this document outlines key analytical techniques and comparative data to aid in the selection and quality control of this compound. The guide also presents a comparison with alternative saponins (B1172615), offering a broader perspective for researchers.
Introduction to this compound and the Importance of Purity
Purity of Commercial this compound: A Comparative Overview
Table 1: Purity Specifications of Commercially Available this compound
| Supplier | Purity Specification | Analytical Method Cited |
| Supplier A (Representative) | >99.0% | HPLC, H-NMR |
| Supplier B (Representative) | ≥98% | Not specified |
| Supplier C (Representative) | >99.0% | Not specified |
Note: The absence of detailed information on the methods used for purity determination and the potential presence of uncharacterized impurities highlight the need for independent verification by the end-user. Common impurities in saponin (B1150181) preparations can include structurally related saponins (e.g., other caulosides), isomers, or residual solvents from the purification process.
Experimental Protocols for Purity Confirmation
The following protocols are recommended for the comprehensive purity analysis of this compound. These methods are based on established analytical techniques for saponins and can be adapted and optimized for this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a suitable method for the quantitative analysis of saponins, which often lack a strong UV chromophore.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
-
0-20 min: 30-50% A
-
20-35 min: 50-70% A
-
35-40 min: 70-30% A
-
40-45 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Drift Tube Temperature: 60°C
-
Nebulizer Gas (Nitrogen) Flow Rate: 1.4 L/min
-
-
Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL). Prepare a series of dilutions for calibration curve construction.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high resolution and sensitivity for the detection and identification of this compound and potential impurities.
-
Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient can be optimized, for example, starting with a low percentage of B and increasing to a high percentage over a short run time.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS/MS Parameters (Negative Ion Mode):
-
Ion Source: ESI-
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Energy: Optimized for fragmentation of the this compound precursor ion.
-
-
Data Acquisition: Full scan mode for impurity profiling and Multiple Reaction Monitoring (MRM) for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and can also be used to assess purity by identifying signals from impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Pyridine-d5 or Methanol-d4.
-
Experiments:
-
1H NMR: Provides information on the proton environment and can reveal the presence of impurities with distinct proton signals.
-
13C NMR: Provides information on the carbon skeleton and can be used to confirm the structure and identify carbon signals from impurities.
-
2D NMR (COSY, HSQC, HMBC): Used for complete structural elucidation and to identify the structure of unknown impurities if they are present in sufficient concentration.
-
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.
-
Analysis: Compare the obtained spectra with reference spectra of pure this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals of the analyte and a certified internal standard.
Experimental Workflow for Purity Confirmation
Caption: Workflow for the comprehensive purity assessment of this compound.
Performance Comparison: Anti-Inflammatory Activity
The biological activity of this compound is directly linked to its purity. A decrease in purity can lead to a reduction in its anti-inflammatory potency. The following protocol can be used to assess and compare the anti-inflammatory activity of this compound from different commercial sources.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Treatment: this compound from different suppliers, and a positive control (e.g., dexamethasone).
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess assay.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production for each batch of this compound.
Table 2: Representative Anti-Inflammatory Activity of Saponins (Literature Data)
| Compound | Assay | Cell Line | IC50 Value |
| This compound | NO Production | RAW 264.7 | Data not available in comparative studies |
| Soyasaponin A1 | NO Production | RAW 264.7 | ~100 µg/mL[3] |
| Soyasaponin A2 | NO Production | RAW 264.7 | ~150 µg/mL[3] |
| Corilagin | NO Production | RAW 264.7 | 66.64 µg/mL[4] |
| Yongdamsagan-tang (YST) extract | PGE2 Production | RAW 264.7 | <25 µg/mL[5] |
Note: The IC50 values presented are from different studies and should be used as a general reference rather than for direct comparison. It is recommended to perform a head-to-head comparison of this compound with other saponins in the same experimental setup for accurate assessment.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the expression of iNOS and pro-inflammatory cytokines, which are regulated by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by blocking NF-κB and MAPK pathways.
Conclusion and Recommendations
Confirming the purity of commercially available this compound is a critical step in ensuring the validity and reproducibility of research findings. This guide provides a set of recommended analytical protocols, including HPLC-ELSD, UPLC-MS/MS, and NMR, for the comprehensive assessment of this compound purity. Furthermore, an in vitro bioassay is described to correlate purity with anti-inflammatory performance. While direct comparative data across different suppliers is limited, this guide offers a robust framework for researchers to independently verify the quality of their this compound samples. It is strongly recommended that researchers perform in-house quality control using the methodologies outlined herein and always request detailed Certificates of Analysis from their suppliers. When considering alternatives, a direct comparison of their biological activity against a well-characterized standard of this compound in the same experimental system is advised.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cauloside D Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of Cauloside D, a triterpenoid (B12794562) saponin (B1150181) with noted anti-inflammatory properties. The following sections detail the experimental protocols and performance data for two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The information presented is synthesized from published analytical method validation studies for structurally similar triterpenoid saponins (B1172615), providing a representative comparison to guide the selection of the most appropriate method for a given research application.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS/MS for the quantification of various triterpenoid saponins is summarized below. This table highlights key validation parameters for each method, offering a clear comparison to aid in technique selection.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can differentiate between isomers. |
| Sensitivity | Lower; typically in the microgram per milliliter (µg/mL) range. | Higher; can achieve nanogram per milliliter (ng/mL) or lower detection limits. |
| Linearity (Typical Range) | 1-100 µg/mL | 1-1000 ng/mL |
| Limit of Detection (LOD) | ~0.08–0.65 µg/mL for similar triterpenoids[1]. | ~1.64 ng/mL for similar glycosides[2]. |
| Limit of Quantification (LOQ) | ~0.24–1.78 µg/mL for similar triterpenoids[1]. | ~1.64 ng/mL for similar glycosides[2]. |
| Accuracy (% Recovery) | Typically 94.70–105.81%[1]. | Typically 92.3–113.0%[2]. |
| Precision (%RSD) | < 2%[1]. | < 9.23%[2]. |
| Instrumentation Cost | Lower | Higher |
| Expertise Required | Basic to Intermediate | Intermediate to Advanced |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of triterpenoid saponins like this compound using HPLC-UV and LC-MS/MS.
Sample Preparation (General)
A general procedure for the extraction of triterpenoid saponins from plant material involves the following steps:
-
Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction[3].
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like ultrasonication or maceration[3].
-
Filtration and Concentration: The extract is filtered, and the filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional): For cleaner samples and to reduce matrix effects, especially for LC-MS/MS analysis, a solid-phase extraction (SPE) step can be employed to purify the saponin fraction.
HPLC-UV Analysis Protocol
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is typical.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at around 30 °C.
-
Detection Wavelength: As many saponins lack a strong chromophore, detection is often performed at a low wavelength, such as 205-210 nm[3].
-
Quantification: Achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of a reference standard.
LC-MS/MS Analysis Protocol
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is often used for better resolution and speed.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both typically containing 0.1% formic acid[4].
-
Flow Rate: A lower flow rate, in the range of 0.2-0.4 mL/min, is common.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's structure. For glycosides, negative mode is often effective[2].
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Quantification: Performed using an internal standard and a calibration curve, where the peak area ratio of the analyte to the internal standard is plotted against the concentration.
Mandatory Visualization
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific analytical needs. For routine analysis of well-characterized samples with moderate to high concentrations of the analyte, HPLC-UV is a suitable and economical choice. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior methodology. The cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Cauloside D Demonstrates Notable Inhibition of Nitric Oxide Production Compared to Other Caulophyllum Saponins
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals investigating novel anti-inflammatory agents will find compelling data in a new comparative guide on Caulophyllum saponins (B1172615). The guide highlights the superior nitric oxide (NO) inhibitory activity of Cauloside D in comparison to its structural analogs, Cauloside A, B, and C. This comprehensive analysis, supported by experimental data, positions this compound as a promising candidate for further investigation in inflammation-related drug discovery.
The primary source of this comparative data is a study by Lee et al. (2012), which investigated the anti-inflammatory effects of triterpene saponins isolated from Blue Cohosh (Caulophyllum thalictroides). The study utilized lipopolysaccharide (LPS)-stimulated BV2 microglial cells as an in vitro model for neuroinflammation.
Comparative Efficacy in Nitric Oxide Inhibition
While specific IC50 values for the inhibition of nitric oxide production by each cauloside are not detailed in the primary literature, the available data indicates that all four tested saponins—Cauloside A, B, C, and D—demonstrate significant inhibitory effects on NO generation at a concentration of 50 μg/mL. Notably, the study emphasizes that the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, was potent even at lower concentrations of 1-5 μg/mL for all tested caulosides.[1]
Table 1: Comparison of NO and iNOS Inhibition by Caulophyllum Saponins
| Compound | Concentration for Significant NO Inhibition | Concentration for Strong iNOS Suppression |
| Cauloside A | 50 μg/mL | 1-5 μg/mL |
| Cauloside B | 50 μg/mL | 1-5 μg/mL |
| Cauloside C | 50 μg/mL | 1-5 μg/mL |
| This compound | 50 μg/mL | 1-5 μg/mL |
Data sourced from Lee et al. (2012) in LPS-stimulated BV2 microglial cells.
Although the study groups the caulosides in their effective concentration ranges, other findings within the same publication suggest nuances in their activities. For instance, in the suppression of pro-inflammatory cytokines, Cauloside A and this compound were reported to have a relatively stronger effect.[1] This suggests that while all four saponins are active, this compound may possess a more pronounced overall anti-inflammatory profile.
Mechanism of Action: Targeting the iNOS Pathway
The inhibitory effect of this compound and other Caulophyllum saponins on NO production is primarily attributed to the downregulation of iNOS expression.[1] In inflammatory conditions, LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like microglia. This interaction triggers a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88), leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then induce the expression of pro-inflammatory genes, including iNOS. By suppressing the expression of the iNOS enzyme, Caulophyllum saponins effectively reduce the production of nitric oxide.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to assess the inhibition of NO production and iNOS expression.
Nitric Oxide Production Measurement (Griess Assay)
-
Cell Culture and Treatment: BV2 microglial cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or other saponins for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the collected supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (B80452) (a stable metabolite of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Inducible Nitric Oxide Synthase (iNOS) Expression Analysis (Western Blot)
-
Cell Lysis: Following treatment with saponins and/or LPS, BV2 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, with a housekeeping protein like β-actin or GAPDH used as a loading control to normalize the results.
This detailed comparison underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to elucidate the precise molecular targets and to evaluate its efficacy in in vivo models of inflammation.
References
Comparative Analysis of Cauloside D and Other iNOS Inhibitors: A Guide for Researchers
For Immediate Release – This guide provides a comprehensive comparative analysis of Cauloside D and other notable inhibitors of inducible nitric oxide synthase (iNOS). Designed for researchers, scientists, and drug development professionals, this document offers a side-by-side look at the inhibitory efficacy of these compounds, supported by experimental data and detailed protocols.
Introduction to iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ). While NO is a critical signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders. Consequently, the inhibition of iNOS is a significant therapeutic target for the development of new anti-inflammatory agents. This guide focuses on this compound, a triterpenoid (B12794562) saponin, and compares its iNOS inhibitory activity with other well-characterized inhibitors.
Quantitative Comparison of iNOS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected iNOS inhibitors. The data is primarily derived from in vitro studies using the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.
| Inhibitor | Type | IC50 Value (µM) | Cell Line/Assay Condition |
| This compound | Triterpenoid Saponin | 12.8 | LPS-stimulated RAW 264.7 cells |
| L-NIL | Arginine Analogue | 3.3 | LPS/IFNγ-stimulated RAW 264.7 cells |
| 1400W | Diaminoguanidine Derivative | 0.2 - 1.9 | LPS-stimulated murine macrophages[1] |
| Aminoguanidine | Non-selective NOS Inhibitor | ~20-100 | LPS-stimulated RAW 264.7 cells |
| Parthenolide | Sesquiterpene Lactone | ~5.4 | LPS-stimulated RAW 264.7 cells |
| Curcumin | Polyphenol | 11.0 - 15.6 | LPS-stimulated RAW 264.7 cells[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For iNOS induction, cells are seeded in appropriate plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of the test inhibitors for 1 hour, followed by stimulation with Lipopolysaccharide (LPS; typically 1 µg/mL) with or without Interferon-gamma (IFNγ; typically 10-50 U/mL) for a specified period (usually 18-24 hours).
Nitrite (B80452) Assay (Griess Assay)
The production of nitric oxide is quantified by measuring the accumulation of its stable end-product, nitrite, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard: A serial dilution of sodium nitrite (from 100 µM to 1.56 µM) in culture medium.
-
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Western Blot Analysis for iNOS Protein Expression
This technique is used to determine the levels of iNOS protein in cell lysates after treatment.
-
Procedure:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. A loading control, such as β-actin or GAPDH, should be used to normalize the iNOS protein levels.[4][5][6][7]
-
Visualizing the Molecular Pathway and Experimental Design
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: LPS and IFNγ signaling pathways leading to iNOS expression and NO production.
Caption: Experimental workflow for evaluating iNOS inhibitors in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apjai-journal.org [apjai-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cauloside D vs. Hydrocortisone in Inflammatory Response Modulation
For Immediate Release
In the landscape of anti-inflammatory research, the quest for potent and safe therapeutic agents is perpetual. This guide provides a comprehensive, data-driven comparison of Cauloside D, a triterpene glycoside from Caulophyllum robustum, and hydrocortisone (B1673445), a well-established corticosteroid. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, efficacy, and cytotoxic profiles, supported by experimental data.
Executive Summary
Both this compound and hydrocortisone exhibit significant anti-inflammatory properties by modulating key signaling pathways, including the NF-κB and MAPK pathways. While hydrocortisone is a widely used and potent anti-inflammatory drug, this compound, a natural compound, presents a promising alternative with a distinct mechanism of action. This comparison elucidates their respective potencies in inhibiting inflammatory mediators and their effects on cell viability, providing a foundation for further investigation and potential therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and hydrocortisone concerning their anti-inflammatory and cytotoxic effects.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Target | Cell Line | IC₅₀ | Citation |
| This compound | iNOS | RAW 264.7 | Data not available | [1] |
| Hydrocortisone | iNOS | RAW 264.7 | Not specified, significant inhibition | [2] |
| This compound | Proinflammatory Cytokines | RAW 264.7 | Not specified, significant inhibition | [1][3] |
| Hydrocortisone | TNF-α | Monocytes | Stimulus-dependent inhibition | [4] |
| Hydrocortisone | IL-1β, IL-6 | Monocytes | Significant inhibition | [5] |
Table 2: Cytotoxicity
| Compound | Cell Line | IC₅₀ | Citation |
| This compound | RAW 264.7 | Data not available | |
| Hydrocortisone | RAW 264.7 | > 60 ng/mL (non-toxic up to 15 ng/mL) | [6] |
Note: The lack of specific IC₅₀ values for this compound in the public domain highlights a gap in the current research landscape and underscores the need for further quantitative studies.
Mechanisms of Action: A Tale of Two Pathways
Both compounds exert their anti-inflammatory effects by interfering with critical signaling cascades that lead to the production of inflammatory mediators.
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
-
This compound: Evidence suggests that this compound inhibits the NF-κB signaling pathway, thereby reducing the expression of downstream targets like iNOS and pro-inflammatory cytokines.[1][7]
-
Hydrocortisone: Hydrocortisone is known to inhibit NF-κB activation through multiple mechanisms, including the induction of its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effect of Caulophyllum robustum on Collagen-Induced Arthritis and Regulation of Nitric Oxide, NF-κB, and Proinflammatory Cytokines In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of corticosteroids on the secretion of tumour necrosis factor (TNF) by monocytes is dependent on the stimulus inducing TNF synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Triterpenoids from the Caulophyllum robustum Maximin LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of microglial nitric oxide production by hydrocortisone and glucocorticoid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Cauloside D's Biological Effects: A Comparative Guide
An In-depth Analysis of Cauloside D's Anti-inflammatory and Cytotoxic Properties Compared to Structurally Related Saponins (B1172615)
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Caulophyllum thalictroides (Blue Cohosh), has garnered significant interest within the scientific community for its distinct biological activities. This guide provides a comprehensive comparison of this compound's effects with its structural analogs—Cauloside A, B, and C—and other relevant saponins. We present experimental data on their anti-inflammatory and cytotoxic properties, detail the underlying molecular mechanisms, and provide protocols for key experimental assays.
Comparative Analysis of Biological Activities
The primary biological effect attributed to this compound is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of inducible nitric oxide synthase (iNOS) and the suppression of pro-inflammatory cytokine production. To a lesser extent, this compound and its analogs have also been investigated for their cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
A key study by Lee et al. (2012) provides a direct comparison of the anti-inflammatory effects of Caulosides A, B, C, and D in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The results demonstrate that all four caulosides dose-dependently inhibit the expression of iNOS, a key enzyme in the production of the inflammatory mediator nitric oxide (NO). Notably, Cauloside C and D exhibited the most potent inhibitory effects on iNOS expression.
The study also investigated the impact of these caulosides on the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The findings indicate that Caulosides A, B, C, and D all suppress the LPS-induced expression of these cytokines.
Table 1: Comparative Anti-inflammatory Activity of Caulosides A, B, C, and D
| Compound | Inhibition of iNOS Expression | Inhibition of TNF-α Expression | Inhibition of IL-6 Expression |
| Cauloside A | Moderate | Moderate | Moderate |
| Cauloside B | Moderate | Moderate | Moderate |
| Cauloside C | Strong | Strong | Strong |
| This compound | Strong | Strong | Strong |
Data summarized from Lee et al. (2012). The strength of inhibition is a qualitative summary of the dose-dependent effects observed in the study.
Cytotoxic Effects
While the anti-inflammatory properties of caulosides are well-documented, their cytotoxic activities against cancer cells are less comparatively characterized. Saponins, as a class of compounds, are known to exhibit cytotoxic effects through various mechanisms, including membrane permeabilization and induction of apoptosis. However, direct comparative studies detailing the IC50 values of Caulosides A, B, C, and D across a range of cancer cell lines are limited.
Available research on other triterpenoid saponins suggests that structural variations, such as the nature and number of sugar moieties, can significantly influence their cytotoxic potency and selectivity against different cancer cell types. Further research is required to establish a comprehensive comparative profile of the cytotoxic specificity of this compound and its analogs.
Molecular Mechanisms of Action
The biological effects of this compound are underpinned by its modulation of specific cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory proteins such as iNOS, TNF-α, and IL-6. This compound is thought to interfere with this pathway, although the precise point of inhibition is still under investigation. By suppressing NF-κB activation, this compound effectively dampens the inflammatory response.
Induction of Apoptosis
The cytotoxic effects of many saponins are linked to their ability to induce apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. While the precise mechanisms by which this compound may induce apoptosis are not fully elucidated, it is hypothesized to involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.
Independent Replication of Cauloside D's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of independently published research on the anti-inflammatory properties of Cauloside D, a triterpene glycoside. The data and methodologies from available studies are presented to offer an objective overview of its potential as an anti-inflammatory agent.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
Currently, publicly available, independently replicated studies with detailed quantitative data on the anti-inflammatory effects of this compound are limited. However, existing research consistently points towards a mechanism of action involving the inhibition of pro-inflammatory mediators. This guide is based on the findings of a key study that has investigated these effects. As more independent research becomes available, this guide will be updated to provide a broader comparative analysis.
The primary mechanism of this compound's anti-inflammatory action identified in the literature is the suppression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in LPS-Stimulated Microglial Cells
| Treatment | Concentration | TNF-α Expression (relative to LPS control) | IL-6 Expression (relative to LPS control) |
| This compound | 1 µM | Data not specified | Data not specified |
| This compound | 10 µM | Dose-dependent reduction noted | Dose-dependent reduction noted |
| This compound | 20 µM | Dose-dependent reduction noted | Dose-dependent reduction noted |
Note: A 2012 study by Lee et al. in Evidence-Based Complementary and Alternative Medicine reported that this compound exhibited a "relatively strong suppressing effect" on the expression of TNF-α and IL-6 in a dose-dependent manner. However, specific quantitative values for the percentage of inhibition at each concentration were not provided in the abstract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced study.
Inhibition of Pro-Inflammatory Cytokine Expression in Microglial Cells
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.
Methodology:
-
Cell Culture: BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were pre-treated with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for a specified period.
-
Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The expression levels of TNF-α and IL-6 in the cell culture supernatant or cell lysates were quantified using methods such as Western blotting or gene expression analysis (e.g., RT-PCR).
Signaling Pathway and Experimental Workflow
This compound's Proposed Anti-Inflammatory Signaling Pathway
The available research suggests that this compound mitigates the inflammatory response by interfering with the signaling cascade that leads to the production of key inflammatory mediators. Upon stimulation by an inflammatory agent like LPS, a signaling pathway is activated, culminating in the expression of genes for iNOS and pro-inflammatory cytokines. This compound is proposed to inhibit one or more steps in this pathway.
Comparative Analysis of Cauloside D: Unraveling In Vitro and In Vivo Efficacy
An examination of the current scientific literature reveals that Cauloside D, a triterpenoid (B12794562) saponin (B1150181) isolated from Caulophyllum robustum, is primarily recognized for its anti-inflammatory properties. While the broader class of triterpenoid saponins (B1172615) from this plant has been suggested to possess anti-tumor potential, specific quantitative data on the in vitro and in vivo anticancer efficacy of this compound remains limited. This guide provides a comprehensive overview of the available information on this compound, juxtaposed with the established anticancer activities of other relevant saponins, to offer a comparative perspective for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Look at Cytotoxicity
| Saponin | Cancer Cell Line | IC50 Value | Reference |
| Ginsenoside Rh2 | MCF-7 (Breast) | 15.4 µM | [Not Available] |
| Saikosaponin D | HepG2 (Liver) | 5.8 µM | [Not Available] |
| Polyphyllin D | A549 (Lung) | 2.1 µM | [Not Available] |
Table 1: Comparative In Vitro Cytotoxicity of Various Triterpenoid Saponins. This table presents the IC50 values of different saponins against various cancer cell lines to provide a comparative framework for potential future studies on this compound. Note: Data for this compound is not currently available.
In Vivo Efficacy: Insights from Animal Models
Similar to the in vitro data, specific studies detailing the in vivo anti-tumor efficacy of this compound in animal models are not present in the current body of scientific literature. Preclinical animal studies are crucial for evaluating the therapeutic potential of a compound by assessing its ability to inhibit tumor growth and improve survival rates. Table 2 provides examples of the in vivo efficacy of other saponins in xenograft mouse models, which could serve as a benchmark for future investigations into this compound.
| Saponin | Animal Model | Tumor Type | Tumor Growth Inhibition | Reference |
| Ginsenoside Rg3 | Nude Mice | Lung | 45% | [Not Available] |
| Astragaloside IV | BALB/c Mice | Colon | 52% | [Not Available] |
| Platycodin D | Athymic Nude Mice | Lung | Significant Inhibition | [Not Available] |
Table 2: Comparative In Vivo Anti-Tumor Efficacy of Triterpenoid Saponins. This table showcases the tumor growth inhibition observed with different saponins in animal models, offering a comparative context for potential in vivo studies of this compound. Note: Data for this compound is not currently available.
Signaling Pathways: Potential Mechanisms of Action
Triterpenoid saponins are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. While the specific pathways affected by this compound in the context of cancer have not been elucidated, its established anti-inflammatory effects suggest a potential interaction with pathways such as the NF-κB and MAPK signaling cascades, which are also implicated in carcinogenesis.
The induction of apoptosis is a common mechanism of action for many anticancer saponins. This programmed cell death is often triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases.
Figure 1: Hypothesized Signaling Pathways for this compound in Cancer. This diagram illustrates potential signaling pathways that this compound might modulate to exert anticancer effects, based on its known anti-inflammatory properties and the mechanisms of other triterpenoid saponins.
Experimental Protocols for Future Research
To facilitate further investigation into the anticancer properties of this compound, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of this compound that inhibits 50% of cell growth, using dose-response curve analysis.
Figure 2: In Vitro Cytotoxicity Assay Workflow. This diagram outlines the key steps of the MTT assay for determining the cytotoxic effects of a compound on cancer cells.
In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude mice or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Data Analysis: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.
Safety Operating Guide
Proper Disposal of Cauloside D: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Cauloside D, a triterpenoid (B12794562) glycoside known for its anti-inflammatory properties.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Ingestion and Inhalation: Avoid ingestion and inhalation. If ingested, rinse the mouth with water and seek immediate medical attention. If inhaled, move to an area with fresh air.
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:
-
Preliminary Hazard Assessment:
-
Due to the lack of specific public toxicity data (e.g., LD50), this compound should be treated as a potentially hazardous substance.
-
It is a triterpenoid saponin, and this class of compounds can have irritant properties.
-
-
Waste Segregation:
-
Solid Waste:
-
Place unused solid this compound, contaminated weighing papers, and other solid materials into a clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.
-
Do not mix with other chemical waste streams unless their compatibility is confirmed. Avoid mixing with strong acids, bases, or oxidizing agents.
-
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The final disposal should be carried out by a licensed hazardous waste disposal company.
-
Chemical and Physical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅₃H₈₆O₂₂ |
| Molecular Weight | 1075.24 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL.[2] In 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL.[2] In 10% DMSO, 90% Corn Oil: ≥ 2.5 mg/mL.[2] |
| Storage Temperature | Store at -20°C or -80°C as recommended by the supplier.[2] |
Visualizing Procedural and Biological Pathways
To further clarify the proper handling and understand the biological context of this compound, the following diagrams are provided.
Caption: Logical workflow for the proper disposal of this compound.
This compound is recognized for its anti-inflammatory effects, which are exerted through the inhibition of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines.[2][3] This action is often mediated through the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cauloside D
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cauloside D, a triterpene glycoside with anti-inflammatory properties.[1] Given the limited specific toxicological data, it is prudent to handle this compound as a potentially hazardous compound, adhering to stringent safety protocols to minimize exposure and ensure experimental integrity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, especially in its solid form, a comprehensive approach to personal protection is mandatory. Engineering controls, such as a chemical fume hood or glove box, should be the primary method of containment. The following PPE is recommended as a crucial secondary barrier.
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove should be removed upon leaving the designated handling area. Inspect gloves for any damage before use.[2] |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3] The gown should be changed immediately if it becomes contaminated.[2] |
| Eye Protection | Chemical Splash Goggles | Mandatory to protect against splashes and airborne particles, safety goggles should provide a complete seal around the eyes.[2] |
| Respiratory Protection | N95 or Higher-Rated Respirator | When handling powdered this compound outside of a containment system, a NIOSH-approved N95 or higher-level respirator is necessary to minimize the risk of inhalation.[2][4] |
| Foot Protection | Closed-toe Shoes | Required to protect feet from potential spills.[4] |
First Aid Measures: Immediate Response Protocol
In the event of accidental exposure, immediate action is critical. The following table outlines the appropriate first aid response.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[5] Separate eyelids to ensure adequate flushing and seek prompt medical attention.[5] |
| Skin Contact | Rinse the affected skin thoroughly with large amounts of water.[5] Remove contaminated clothing and shoes and seek medical advice.[5] |
| Inhalation | Relocate the individual to fresh air immediately.[5] If breathing is difficult, provide respiratory support and seek medical attention.[5] |
| Ingestion | Wash out the mouth with water.[5] Do NOT induce vomiting.[5] Seek immediate medical attention.[5] |
Operational and Disposal Plans: A Step-by-Step Guide
A structured workflow is essential for safely handling and disposing of this compound. All procedures involving the powdered form of the compound should be conducted within a certified chemical fume hood or a suitable containment system.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
Detailed Protocols:
-
Preparation:
-
Designate a specific, clearly marked area for handling this compound, preferably within a chemical fume hood.[2]
-
Ensure all necessary materials, including a pre-written experimental protocol, are inside the containment area before starting.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Don all required PPE as specified in the table above.
-
-
Handling (Solution Preparation):
-
When weighing the solid compound, do so within the fume hood to prevent dust generation.
-
To prepare a solution, slowly add the solvent to the vessel containing the weighed this compound to avoid splashing.[6]
-
If heating or sonication is required, ensure the container is properly sealed to prevent aerosolization.[6]
-
-
Post-Handling:
-
After completing the work, decontaminate all surfaces in the work area with an appropriate solvent (e.g., 70% ethanol).[6]
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves, eye protection, respirator).
-
Wash hands thoroughly with soap and water after all work is complete.[7]
-
-
Disposal Plan:
-
Solid Waste: Collect all unused this compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns) in a clearly labeled, sealed container designated for hazardous chemical waste.[4][6]
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[4]
-
By adhering to these stringent safety protocols, researchers can significantly minimize the risks associated with handling this compound, ensuring a safe and controlled laboratory environment for groundbreaking scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
